Product packaging for Cefalonium(Cat. No.:CAS No. 5575-21-3)

Cefalonium

Cat. No.: B1668812
CAS No.: 5575-21-3
M. Wt: 458.5 g/mol
InChI Key: FMZXNVLFJHCSAF-DNVCBOLYSA-N
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Description

Cefalonium is a broad-spectrum, first-generation cephalosporin antibiotic used extensively in veterinary medicine . Its primary and well-documented application is the treatment and prevention of bovine mastitis, an infection of the dairy cow's udder often caused by Staphylococcus aureus . As a beta-lactam antibiotic, its mechanism of action involves disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death . Research has shown that this compound demonstrates good in vitro activity against bovine S. aureus isolates, with epidemiological cut-off values (ECV) indicating susceptibility at MIC levels of ≤ 0.5 µg/mL . Studies comparing intramammary efficacy in animal models have positioned this compound as a key agent for investigating dry-cow therapy, where antibiotics are administered at the end of lactation to cure existing infections and prevent new ones . This makes it a critical compound for research aimed at improving animal health and managing antimicrobial use in the dairy industry. The chemical is provided as a white or almost white crystalline powder . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4O5S2 B1668812 Cefalonium CAS No. 5575-21-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
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InChI

InChI=1S/C20H18N4O5S2/c21-17(26)11-3-5-23(6-4-11)9-12-10-31-19-15(18(27)24(19)16(12)20(28)29)22-14(25)8-13-2-1-7-30-13/h1-7,15,19H,8-10H2,(H3-,21,22,25,26,28,29)/t15-,19-/m1/s1
Source PubChem
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InChI Key

FMZXNVLFJHCSAF-DNVCBOLYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
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Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5045388
Record name Cefalonium
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Molecular Weight

458.5 g/mol
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CAS No.

5575-21-3
Record name Cefalonium
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Foundational & Exploratory

Cefalonium: A Technical Guide to its Discovery, Synthesis, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic belonging to the β-lactam class.[1] Primarily used in veterinary medicine, particularly for the treatment and prevention of bovine mastitis, its efficacy against a range of Gram-positive and some Gram-negative bacteria has been well-established.[2][3][4] This document provides a comprehensive technical overview of this compound, detailing its discovery within the broader context of cephalosporins, its physicochemical properties, mechanism of action, semi-synthetic manufacturing processes, and antibacterial efficacy. Detailed experimental protocols and data are presented to serve as a resource for professionals in drug development and microbiological research.

Discovery and Development

The journey of this compound is rooted in the discovery of the cephalosporin class of antibiotics. In 1945, Italian pharmacologist Giuseppe Brotzu isolated an antibiotic-producing fungus, Cephalosporium acremonium (now known as Acremonium strictum), from a sewage outfall in Sardinia.[5][6][7] This fungus was found to produce substances effective against Salmonella typhi.[5]

Subsequent research at the University of Oxford by Guy Newton and Edward Abraham led to the isolation of Cephalosporin C, a compound that, while not potent enough for direct clinical use, was notably resistant to penicillinase.[8] The crucial breakthrough was the isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), which is analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins.[5] This discovery opened the door for the creation of a vast number of semi-synthetic cephalosporins through the modification of the 7-ACA side chains.[8]

This compound emerged from this era of semi-synthetic development as a first-generation cephalosporin.[2] It is structurally related to cefaloridine, differing by the presence of a carbamoyl group on the pyridine ring.[9] Developed by Eli Lilly and Company under the identifier "Lilly 41071," it was optimized for veterinary applications, particularly as a long-acting intramammary formulation for mastitis in dairy cattle during the dry period.[2][9]

Physicochemical Properties

The key physical and chemical characteristics of this compound are summarized in the table below. These properties are critical for its formulation, stability, and pharmacokinetic profile.

PropertyValueReference(s)
IUPAC Name (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[2]
Molecular Formula C₂₀H₁₈N₄O₅S₂[2][10]
Molecular Weight 458.5 g/mol [2][10][11]
CAS Number 5575-21-3[10][12]
Appearance White/beige suspension[4]
Stereochemistry The biologically active form is the (6R,7R)-isomer.[12]
Solubility DMSO: 25 mg/ml; DMSO:PBS (pH 7.2) (1:10): 0.09 mg/ml[10]
Topological Polar Surface Area 190 Ų[2][11]

Mechanism of Action

Like all β-lactam antibiotics, this compound is bactericidal. Its mode of action involves the disruption of bacterial cell wall synthesis.[4][5] The structural integrity of the bacterial cell wall is maintained by a rigid peptidoglycan layer. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by transpeptidase enzymes, also known as penicillin-binding proteins (PBPs).[5][13]

This compound mimics the D-Ala-D-Ala substrate of the PBP, allowing it to bind to the enzyme's active site. This binding leads to the irreversible acylation and inhibition of the PBP.[5] The inhibition of peptidoglycan cross-linking results in a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and death, particularly during cell division.[13]

G cluster_synthesis Bacterial Peptidoglycan Synthesis precursors Glycan Precursors (NAG-NAM-peptide) transglycosylation Transglycosylation precursors->transglycosylation linear_glycan Linear Peptidoglycan Chains transglycosylation->linear_glycan cross_linking Transpeptidation (Cross-linking) linear_glycan->cross_linking pbp Penicillin-Binding Proteins (PBPs) (Transpeptidase) pbp->cross_linking inhibition Irreversible Acylation and Inhibition pbp->inhibition cell_wall Stable, Cross-linked Peptidoglycan Cell Wall cross_linking->cell_wall lysis Weakened Cell Wall & Bacterial Lysis cross_linking->lysis Blocked This compound This compound (β-Lactam Ring) This compound->pbp Binds to Active Site

Figure 1: Mechanism of action of this compound.

Synthesis of this compound

This compound is produced via a semi-synthetic pathway, typically starting from a precursor acid like Cefalotin acid or directly from 7-aminocephalosporanic acid (7-ACA). The process involves the chemical modification of the C-7 and C-3 side chains of the cephem nucleus to yield the final active compound.

G start Starting Material (e.g., Cefalotin Acid) step1 Carboxyl Protection (Silanization) start->step1 intermediate1 Silylated Intermediate step1->intermediate1 step2 Iodination (e.g., Iodotrimethylsilane) intermediate1->step2 intermediate2 3-Iodomethyl Intermediate step2->intermediate2 step3 Amination (Nucleophilic Substitution with Isonicotinamide) intermediate2->step3 intermediate3 Protected this compound step3->intermediate3 step4 Deprotection & Crystallization (Alcoholysis, pH Adjustment) intermediate3->step4 end This compound (Final Product) step4->end

Figure 2: General semi-synthetic workflow for this compound.

Experimental Protocol: Semi-synthesis of this compound

The following protocol is a representative synthesis method derived from published patent literature.[14] Researchers should adapt and optimize conditions based on their specific laboratory setup and starting materials.

Objective: To synthesize this compound from Cefalotin acid.

Materials:

  • Cefalotin acid

  • Organic solvent (e.g., Dichloromethane)

  • Silanization protection reagent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

  • Iodotrimethylsilane (TMSI)

  • Isonicotinamide (4-Carbamoylpyridine)

  • Alcohol for deprotection (e.g., Methanol, Ethanol)

  • Acid/Base for pH adjustment (e.g., HCl, NaOH)

  • Deionized water

Procedure:

  • Carboxyl Protection (Silanization):

    • Dissolve Cefalotin acid in an appropriate organic solvent under an inert atmosphere (e.g., Nitrogen).

    • Add the silanization reagent (e.g., 1.2-1.8 molar equivalents).

    • Heat the mixture gently (e.g., 40-50 °C) and stir until the reaction is complete, as monitored by a suitable technique (e.g., TLC, HPLC). This step protects the carboxylic acid group.

  • Iodination:

    • Cool the reaction mixture.

    • Slowly add Iodotrimethylsilane to the solution containing the silylated intermediate. This reaction substitutes the acetoxy group at the C-3 position with iodine, creating a good leaving group.

    • Stir until the conversion to the 3-iodomethyl intermediate is complete.

  • Amination (Side-Chain Addition):

    • In a separate vessel, prepare a solution of Isonicotinamide.

    • Add the solution of the 3-iodomethyl intermediate to the Isonicotinamide solution.

    • Allow the amination reaction to proceed at a controlled temperature (e.g., 15-50 °C). This step involves the nucleophilic attack of the pyridine nitrogen onto the 3-methyl carbon, displacing the iodide and forming the pyridinium salt.

  • Deprotection and Crystallization:

    • Once the amination is complete, initiate deprotection of the silyl ester via alcoholysis by adding a suitable alcohol (e.g., methanol).

    • Cool the mixture to a low temperature (e.g., 0-5 °C).

    • Carefully adjust the pH of the aqueous phase to the isoelectric point of this compound to induce crystallization.

    • Allow the crystals to grow for a sufficient period (e.g., >1 hour).

  • Isolation and Purification:

    • Collect the crystalline product by filtration.

    • Wash the crystals with a cold solvent to remove impurities.

    • Dry the final product under vacuum to yield pure this compound.

Antibacterial Efficacy and Spectrum

This compound is a broad-spectrum cephalosporin with bactericidal activity against the majority of organisms associated with bovine mastitis.[9][13] Its activity is not impaired by the presence of milk.[9][13] It is effective against both non-β-lactamase and β-lactamase producing organisms.[4][13]

Table 2: Antibacterial Spectrum of this compound

PathogenActivity StatusReference(s)
Staphylococcus aureusActive[4][9]
Streptococcus agalactiaeActive[4][9]
Streptococcus dysgalactiaeActive[4][9]
Streptococcus uberisActive[4][9]
Actinomyces pyogenesActive[4][13]
Corynebacterium ulceransActive[4][13]
Escherichia coliActive[4][13]
Klebsiella spp.Active[4][13]
Enterobacter spp.Active[4][13]
Citrobacter spp.Active[4][13]
Proteus spp.Active[9]

Table 3: Quantitative Efficacy Data for this compound

MetricValuePathogen / ConditionReference(s)
MIC₉₀ 2 µg/mlS. aureus (pooled isolates)[10]
Bacteriological Cure Rate 48%Subclinical Mastitis (Buffaloes)[15]
Bacteriological Cure Rate 78.0% (95% CI = 64.3-91.6)%Intramammary Infections (Cattle)[16]

Note: Efficacy can vary based on formulation, specific pathogen strain, and host factors.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of this compound using the broth microdilution method, consistent with CLSI standards.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial isolate.

Materials:

  • This compound analytical standard

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate, grown to a 0.5 McFarland standard

  • Sterile saline or broth for dilutions

  • Incubator (35-37 °C)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB to create a range of working concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. Concentrations should be in descending order across the plate.

    • Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

    • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37 °C for 16-20 hours under ambient atmospheric conditions.

  • Reading Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity). A plate reader can be used for a quantitative assessment of optical density.

    • The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Conclusion

This compound stands as a significant early achievement in the semi-synthetic modification of the cephalosporin nucleus. Its discovery and development highlight the classic drug development paradigm of improving upon a natural product scaffold to enhance potency, spectrum, and pharmacokinetic properties. Its well-defined mechanism of action—the inhibition of bacterial cell wall synthesis—remains a cornerstone of antibiotic therapy. The synthetic pathways, now refined, allow for efficient production. While newer generations of cephalosporins have been developed for human medicine, this compound's targeted spectrum and long-acting formulations ensure its continued relevance and importance in veterinary medicine for combating critical diseases like bovine mastitis. The data and protocols provided herein offer a foundational resource for further research and development in the field of antibacterial agents.

References

Cefalonium: A Technical Guide to its Antibacterial Spectrum and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the first-generation cephalosporin antibiotic, Cefalonium. It details its mechanism of action, antibacterial spectrum, and efficacy, with a focus on quantitative data and experimental methodologies.

Introduction to this compound

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic used in veterinary medicine, particularly in the treatment of bovine mastitis.[1][2] As a member of the β-lactam class of antibiotics, its bactericidal action targets the bacterial cell wall.[3][4] It is effective against a range of Gram-positive and some Gram-negative bacteria, including both non-β-lactamase and β-lactamase producing organisms.[3][4]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][5] This inhibition ultimately leads to cell lysis and bacterial death.[3]

The key steps in this process are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][5]

  • Inhibition of Transpeptidase: This binding specifically inhibits the transpeptidase activity of the PBPs.[3]

  • Disruption of Peptidoglycan Cross-linking: The inhibition of transpeptidase prevents the cross-linking of peptide chains within the peptidoglycan mesh.[5]

  • Cell Wall Destabilization and Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.[3]

cluster_synthesis Peptidoglycan Synthesis cluster_crosslinking Cell Wall Cross-linking cluster_inhibition Inhibition by this compound NAG_NAM N-acetylglucosamine & N-acetylmuramic acid chains Peptide_Chains Peptide Chains NAG_NAM->Peptide_Chains linked to form peptidoglycan precursors PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptide_Chains->PBP acts on Cross_Linked_PG Stable, Cross-linked Peptidoglycan Cell Wall PBP->Cross_Linked_PG catalyzes cross-linking Weakened_Cell_Wall Weakened Cell Wall PBP->Weakened_Cell_Wall inhibition leads to Bacterial_Cell_Integrity Bacterial Cell Integrity Cross_Linked_PG->Bacterial_Cell_Integrity maintains This compound This compound This compound->PBP binds to and inhibits Cell_Lysis Cell Lysis and Bacterial Death Weakened_Cell_Wall->Cell_Lysis results in

Caption: Mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against bacteria commonly associated with bovine mastitis.[3] Its antibacterial efficacy is not diminished in the presence of milk.[3][6]

Table 1: Organisms Susceptible to this compound

Gram-Positive BacteriaGram-Negative Bacteria
Actinomyces pyogenesCitrobacter spp.
Corynebacterium ulceransEnterobacter spp.
Staphylococcus aureus (including Penicillin-resistant strains)Escherichia coli
Staphylococcus epidermidisKlebsiella spp.
Streptococcus agalactiaeProteus spp.
Streptococcus dysgalactiae
Streptococcus uberis
Corynebacterium bovis

Source:[3][4][6][7][8]

In Vivo Efficacy

The efficacy of this compound has been evaluated in several clinical trials, primarily for the treatment and prevention of intramammary infections in dairy cows during the dry period.

Table 2: Summary of this compound Efficacy in Clinical Trials for Bovine Mastitis

Pathogen(s)ComparatorBacteriological Cure Rate (this compound)Bacteriological Cure Rate (Comparator)Key Findings
Corynebacterium bovis & Staphylococcus epidermidis (combined)Cloxacillin80.3%70.7%This compound showed a significantly higher cure rate for these combined pathogens.[7][8]
Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberisCloxacillinNo significant differenceNo significant differenceNo significant difference in cure rates was observed for these specific pathogens.[7][8]
All pathogensReference this compound formulation78.0%75.7%The two this compound formulations were found to be equivalent in efficacy.[9][10]
Various mastitis pathogensCeftiofur hydrochloride48%88%Ceftiofur hydrochloride demonstrated a higher therapeutic efficacy in this study.[11]

Experimental Protocols

The evaluation of this compound's antibacterial efficacy involves standard in vitro and in vivo methodologies.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: this compound is serially diluted in the broth medium across the wells of a microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy Evaluation: Clinical Trial in Dairy Cows

The efficacy of an intramammary this compound formulation for dry cow therapy is typically assessed through a randomized controlled clinical trial.

  • Animal Selection and Allocation: Dairy cows are selected based on criteria such as somatic cell count (SCC) and history of clinical mastitis. They are then randomly assigned to treatment groups (e.g., this compound, a comparator antibiotic, or no treatment).[12]

  • Pre-Treatment Sampling: At the time of drying off, quarter milk samples are collected for bacteriological culture and SCC analysis to identify existing intramammary infections.[8]

  • Treatment Administration: Immediately after the final milking of lactation, the assigned treatment is infused into each quarter of the udder.[4]

  • Post-Treatment Sampling: Milk samples are collected again shortly after calving (e.g., 0-6 days and 3-12 days post-calving) for bacteriological culture and SCC analysis.[12]

  • Data Analysis: The primary outcomes measured are the bacteriological cure rate (elimination of pre-existing infections) and the incidence of new intramammary infections during the dry period. Statistical analysis is performed to compare the outcomes between treatment groups.[9]

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (e.g., Mouse Mastitis Model) cluster_clinical Clinical Trials (Target Species) Strain_Selection Bacterial Strain Selection MIC_Determination MIC Determination (e.g., Broth Microdilution) Strain_Selection->MIC_Determination Susceptibility Testing MBC_Determination MBC Determination MIC_Determination->MBC_Determination Further Characterization Model_Development Animal Model Development MBC_Determination->Model_Development Proceed to in vivo if promising Dose_Ranging Dose-Ranging Studies Model_Development->Dose_Ranging Determine Tolerability Efficacy_Testing Efficacy Testing (e.g., ED50, PD50) Dose_Ranging->Efficacy_Testing Evaluate Therapeutic Effect Phase_I Phase I: Safety & Pharmacokinetics Efficacy_Testing->Phase_I Proceed to clinical trials Phase_II Phase II: Dose Determination & Preliminary Efficacy Phase_I->Phase_II Establish Safety Profile Phase_III Phase III: Large-Scale Efficacy & Safety Phase_II->Phase_III Confirm Efficacy

Caption: A typical experimental workflow for antibacterial drug evaluation.

References

Cefalonium: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of bactericidal activity against both Gram-positive and some Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its primary mechanism of action involves the disruption of bacterial cell wall synthesis, leading to cell lysis and death.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its application in veterinary medicine, particularly for the treatment of bovine mastitis. The information is presented to support research, scientific understanding, and drug development efforts.

Pharmacodynamics

The pharmacodynamic properties of an antibiotic describe its interaction with the target pathogen and the resulting antimicrobial effect.

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan provides structural integrity to the bacterial cell, and its disruption renders the cell susceptible to osmotic lysis. The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan chains.[1]

  • Inhibition of Transpeptidation: This binding prevents the transpeptidation reaction, the final step in peptidoglycan synthesis.[1]

  • Cell Wall Disruption and Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, causing the bacterium to lyse, especially in growing and dividing cells.[1]

Mechanism of Action of this compound This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Transpeptidase Transpeptidase Enzyme Activity PBP->Transpeptidase Inhibits Peptidoglycan Peptidoglycan Synthesis Transpeptidase->Peptidoglycan Blocks final step of CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis Peptidoglycan->Lysis Inhibition leads to CellWall->Lysis Loss of integrity causes

Diagram 1: Mechanism of action of this compound.
Antimicrobial Spectrum and Potency

This compound is effective against a range of mastitis-causing pathogens, including both β-lactamase and non-β-lactamase producing strains.[3]

Target OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusEpidemiological Cut-off Value (ECV): ≤ 0.5 µg/mL
Streptococcus agalactiaeData not available
Streptococcus dysgalactiaeData not available
Streptococcus uberisData not available
Escherichia coliData not available
Klebsiella spp.Data not available
Arcanobacterium pyogenesData not available
Corynebacterium bovisData not available

Pharmacokinetics

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For this compound, the primary focus of pharmacokinetic studies has been its use as an intramammary infusion in dairy cows.

Absorption

Following intramammary administration in dry cows, this compound is slowly but extensively absorbed from the udder into the systemic circulation.[2] Mean blood concentrations of radiolabelled this compound remain relatively constant for approximately 10 days post-dosing, indicating prolonged absorption.[2]

Distribution

After absorption, this compound distributes into various tissues. Studies in dry cows have shown the presence of this compound residues in the kidney, liver, heart, muscle, and fat.[1] Plasma levels of radioactivity have been observed to be higher than those in whole blood, suggesting limited uptake of this compound and its metabolites into blood cells.[2] this compound is structurally similar to cefaloridine, which has a plasma protein binding of approximately 20%; it is likely that this compound also exhibits low plasma protein binding.[2][4]

Metabolism

The metabolism of this compound has not been extensively detailed in available literature. It is known that this compound and/or its biologically active metabolites are detected in urine and serum.[2] Many cephalosporins are eliminated largely unchanged in the urine, and it is probable that a significant portion of this compound is excreted as the parent compound.[2]

Excretion

The primary route of excretion for absorbed this compound is via the urine.[2] In a study with radiolabelled this compound administered via the intramammary route to dry cows, approximately 29% of the total radioactive dose was excreted in the urine and 2% in the feces within the first three days.[1]

ParameterSpeciesRoute of AdministrationValueReference
Cmax (Peak Plasma Concentration) Dry CowsIntramammary0.268 µg equivalents/mL (radiolabelled)[1]
0.21 to 0.42 µg/mL (unlabelled)[1]
0.015 ± 0.038 μg equivalents/g (radiolabelled)[1]
Tmax (Time to Peak Plasma Concentration) Dry CowsIntramammary36 hours (radiolabelled)[1]
8 hours (unlabelled)[1]
48 hours (radiolabelled)[1]
Plasma Protein Binding Dogs (Cefaloridine)-~20%[2][5]
Excretion (Urine, first 3 days) Dry CowsIntramammary~29% of dose[1]
Excretion (Feces, first 3 days) Dry CowsIntramammary~2% of dose[1]

Experimental Protocols

Determination of this compound in Milk by LC-MS/MS

This protocol describes a method for the quantitative analysis of this compound residues in bovine milk.[6][7][8]

1. Sample Preparation:

  • Accurately weigh 5g of a thawed milk sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 10,000 rpm for 10 minutes.

  • Extract the supernatant with 15 mL of 75% acetonitrile, combine the supernatants, and wash with 10 mL of acetonitrile-saturated n-hexane.

  • Remove the acetonitrile by rotary evaporation at 40°C.

  • Reconstitute the residue in 20 mL of sodium dihydrogen phosphate buffer and adjust the pH to 8.5.

  • Perform solid-phase extraction (SPE) using an HLB column.

  • Elute with 2 mL of acetonitrile, dry the eluate under nitrogen, and reconstitute in 2 mL of water.

  • Filter the final solution through a 0.22 µm membrane prior to LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Column: Phenomenex Luna C18 (150 mm × 2 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5.0 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Quantitative Ion Transition: m/z 459.4 → 337.3

LC-MS/MS Workflow for this compound in Milk cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Milk Milk Sample (5g) Acetonitrile Add Acetonitrile Milk->Acetonitrile Centrifuge1 Vortex & Centrifuge Acetonitrile->Centrifuge1 Extract Extract Supernatant Centrifuge1->Extract Wash Wash with Hexane Extract->Wash Evaporate Rotary Evaporation Wash->Evaporate Reconstitute1 Reconstitute in Buffer Evaporate->Reconstitute1 SPE Solid-Phase Extraction (SPE) Reconstitute1->SPE Elute Elute with Acetonitrile SPE->Elute Dry Dry under Nitrogen Elute->Dry Reconstitute2 Reconstitute in Water Dry->Reconstitute2 Filter Filter (0.22 µm) Reconstitute2->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Multiple Reaction Monitoring (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

Diagram 2: Workflow for LC-MS/MS analysis of this compound.
Broth Microdilution MIC Assay (CLSI General Protocol)

This protocol outlines the general procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial isolates, based on CLSI guidelines.[9][10][11]

1. Preparation of Materials:

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Culture the bacterial isolate (e.g., S. aureus) on an appropriate agar medium.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the this compound dilutions with the standardized bacterial suspension.

  • Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plate at 35-37°C for 16-20 hours.

3. MIC Determination:

  • After incubation, visually inspect the plate for bacterial growth (turbidity).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis PrepareAbx Prepare this compound Dilutions in Plate Inoculate Inoculate Plate with Bacteria PrepareAbx->Inoculate PrepareInoculum Prepare Bacterial Inoculum (0.5 McFarland) PrepareInoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Visually Read Plate for Growth Incubate->Read DetermineMIC Determine MIC Read->DetermineMIC

Diagram 3: Workflow for Broth Microdilution MIC Assay.
Mouse Mastitis Model for S. aureus Infection

This model is used to evaluate the in vivo efficacy of antimicrobial agents against intramammary infections.[12][13][14][15][16]

1. Induction of Mastitis:

  • Lactating mice are anesthetized.

  • The teats are disinfected.

  • A suspension of S. aureus (e.g., 100 CFU in PBS) is infused into the mammary gland via the teat canal using a blunt needle.

2. Treatment:

  • At a predetermined time post-infection, this compound is administered (e.g., intramammary, intramuscular, or intravenous).

3. Evaluation of Efficacy:

  • At a specified time after treatment, the mice are euthanized.

  • The mammary glands are aseptically removed, weighed, and homogenized.

  • Serial dilutions of the homogenate are plated on appropriate agar media to determine the number of viable bacteria (CFU/g of tissue).

  • The reduction in bacterial load in treated animals compared to untreated controls is calculated to determine the efficacy of the treatment.

Mouse Mastitis Model Workflow cluster_induction Infection Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation Anesthetize Anesthetize Lactating Mice Infect Intramammary Inoculation with S. aureus Anesthetize->Infect Administer Administer this compound Infect->Administer Euthanize Euthanize Mice Administer->Euthanize Harvest Harvest Mammary Glands Euthanize->Harvest Homogenize Homogenize Tissue Harvest->Homogenize Plate Plate Serial Dilutions Homogenize->Plate Count Count CFUs Plate->Count Analyze Analyze Data Count->Analyze

Diagram 4: Workflow for the Mouse Mastitis Model.

Conclusion

This compound is a well-established first-generation cephalosporin with proven efficacy against key mastitis pathogens. Its pharmacokinetic profile, characterized by slow absorption and prolonged presence in the udder following intramammary administration, makes it suitable for dry cow therapy. This technical guide has summarized the available data on the pharmacokinetics and pharmacodynamics of this compound and provided detailed experimental protocols to aid in further research and development. A more complete understanding of its pharmacokinetic parameters, particularly in plasma, would be beneficial for optimizing dosing regimens and ensuring therapeutic success.

References

Cefalonium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefalonium, a first-generation cephalosporin antibiotic. It covers its chemical properties, synthesis, mechanism of action, antimicrobial activity, and detailed experimental protocols for its analysis and evaluation.

Core Chemical and Physical Data

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 5575-21-3[2]
Molecular Formula C20H18N4O5S2
Molecular Weight 458.51 g/mol
IUPAC Name (6R,7R)-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Appearance White or almost white crystalline powder
Solubility Very slightly soluble in water and methanol; soluble in dimethyl sulfoxide; insoluble in dichloromethane, ethanol, and ether. Dissolves in dilute acids and alkaline solutions.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, a representative pathway of which is outlined below. This synthesis involves the protection of functional groups, activation, and subsequent coupling reactions to build the final molecule.

G cluster_0 Step 1: Silylation cluster_1 Step 2: Acylation cluster_2 Step 3: Nucleophilic Substitution 7-ACA 7-aminocephalosporanic acid (7-ACA) Silylated_7-ACA Silylated 7-ACA 7-ACA->Silylated_7-ACA  Hexamethyldisilazane (HMDS),  Trimethylchlorosilane (TMCS) Acylated_product Acylated Intermediate Silylated_7-ACA->Acylated_product Thienylacetyl_chloride 2-Thienylacetyl chloride Thienylacetyl_chloride->Acylated_product This compound This compound Acylated_product->this compound Isoniazid Isoniazid (Isonicotinylhydrazide) Isoniazid->this compound G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Inhibition by this compound cluster_outcome Outcome Peptidoglycan_precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Peptidoglycan_precursors->PBPs Transpeptidation Crosslinked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBPs->Crosslinked_peptidoglycan Transpeptidation Inactive_PBPs Inactive PBPs This compound This compound This compound->PBPs Binds to Inhibition_of_synthesis Inhibition of Cell Wall Synthesis Cell_lysis Cell Lysis and Bacterial Death Inhibition_of_synthesis->Cell_lysis G Start Start Prepare_Cefalonium_Stock Prepare this compound Stock Solution Start->Prepare_Cefalonium_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Cefalonium_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

References

In-Vitro Activity of Cefalonium Against Mastitis Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in-vitro activity data for Cefalonium, a first-generation cephalosporin antibiotic, against key bacterial pathogens associated with bovine mastitis. The document summarizes quantitative susceptibility data, details standardized experimental protocols for its determination, and provides visual workflows to illustrate the process of in-vitro testing and its clinical relevance.

Quantitative In-Vitro Activity Data of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against common Gram-positive mastitis pathogens. It is important to note that publicly available in-vitro susceptibility data for this compound against Gram-negative mastitis pathogens such as Escherichia coli and Klebsiella spp. is limited.

Table 1: In-Vitro Activity of this compound against Staphylococcus aureus
Number of IsolatesMIC Range (µg/mL)Mode MIC (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)Reference
130Not Reported0.125Not ReportedNot Reported≤ 0.5[1]
Not SpecifiedNot ReportedNot Reported0.120.25Not Reported[2]
10.06Not ApplicableNot ApplicableNot ApplicableNot Applicable[3]
Table 2: In-Vitro Activity of this compound against Streptococcus spp.
PathogenNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Streptococcus uberisNot Specified≤0.030.06[2]
Streptococcus dysgalactiaeNot Specified≤0.03≤0.03[2]

Experimental Protocols for In-Vitro Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized antimicrobial susceptibility testing methods. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a commonly accepted procedure.

Generalized Broth Microdilution Protocol:
  • Bacterial Isolates:

    • Pathogens are isolated from milk samples of cows diagnosed with clinical or subclinical mastitis.

    • Isolates are identified to the species level using standard microbiological techniques (e.g., MALDI-TOF mass spectrometry).

    • Isolates are stored at -80°C in a suitable cryoprotective medium (e.g., 30% glycerol) for future testing.

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious bacteria like Staphylococcus aureus and E. coli.

    • For testing fastidious organisms like Streptococcus species, CAMHB is often supplemented with 2.5% to 5% lysed horse blood.

  • Inoculum Preparation:

    • A pure culture of the test organism is grown on an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours.

    • Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • This standardized suspension is further diluted in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of this compound Dilutions:

    • A stock solution of this compound is prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of this compound are prepared in CAMHB in a 96-well microtiter plate to achieve a range of concentrations that will encompass the expected MIC values.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

  • Quality Control:

    • Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently with the clinical isolates to ensure the accuracy and reproducibility of the results.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

experimental_workflow cluster_sample Sample Processing cluster_mic MIC Determination (Broth Microdilution) cluster_qc Quality Control Sample Milk Sample Collection Isolate Bacterial Isolation & Identification Sample->Isolate Store Isolate Storage (-80°C) Isolate->Store Inoculum Inoculum Preparation (0.5 McFarland) Store->Inoculum Inoculation Plate Inoculation Inoculum->Inoculation Dilution This compound Serial Dilution Dilution->Inoculation Incubation Incubation (35°C, 18-20h) Inoculation->Incubation Reading MIC Reading Incubation->Reading QC_strain QC Strain Testing (e.g., ATCC 29213) QC_strain->Reading Validation data_interpretation cluster_invitro In-Vitro Data cluster_analysis Analysis & Interpretation cluster_application Clinical Application MIC_Data Population of MIC Values (MIC50, MIC90) ECV Epidemiological Cut-off Value (ECV) Defines wild-type vs. non-wild-type MIC_Data->ECV Breakpoint Clinical Breakpoint Determination (Susceptible, Intermediate, Resistant) ECV->Breakpoint PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Data PKPD->Breakpoint Clinical_Data Clinical Efficacy Data Clinical_Data->Breakpoint Guidance Treatment Guidance Breakpoint->Guidance

References

Methodological & Application

Application Note: Analytical Methods for the Detection of Cefalonium in Milk

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is primarily used in veterinary medicine for the intramammary treatment of sub-clinical infections in dairy cattle during their dry period, as well as to prevent new infections.[1] The use of this compound can lead to the presence of its residues in milk. These residues are a concern for public health due to potential allergic reactions in sensitive individuals and the contribution to the development of antibiotic-resistant bacteria.[2][3] Consequently, regulatory bodies have established Maximum Residue Limits (MRLs) for this compound in milk to ensure consumer safety. This necessitates the use of sensitive and reliable analytical methods for the routine monitoring of this compound residues in milk and dairy products.[4][5]

This document provides an overview and detailed protocols for the primary analytical methods used to detect and quantify this compound in milk, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Biosensor-based assays.

Overview of Analytical Methods

Several analytical techniques are available for the detection of this compound and other β-lactam antibiotic residues in milk. These methods range from highly sensitive and specific confirmatory methods to rapid screening assays.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold-standard confirmatory method for the analysis of antibiotic residues.[3] It offers high sensitivity, specificity, and the ability to accurately quantify the analyte. The technique separates this compound from other milk components using liquid chromatography, followed by detection and quantification using mass spectrometry, which provides structural confirmation.[6]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is an immunological-based screening method that is widely used for high-throughput analysis of various contaminants in food products, including antibiotics.[7] These assays are typically based on the competitive binding between the target analyte (this compound) and an enzyme-labeled conjugate for a limited number of specific antibody binding sites.[8] ELISA kits are known for their simplicity, speed, and cost-effectiveness, making them suitable for screening large numbers of samples.[9]

  • Biosensors: Biosensors are innovative analytical devices that combine a biological recognition element (e.g., antibody, enzyme, or receptor) with a physical transducer to generate a measurable signal upon interaction with the target analyte.[3] For this compound detection, biosensors can offer rapid, real-time, and often portable analysis, making them suitable for on-site screening.[10]

Quantitative Data Summary

The performance of different analytical methods for the detection of this compound and related cephalosporins in milk is summarized in the table below. This allows for a direct comparison of their key validation parameters.

Method Analyte LOD LOQ Recovery (%) Precision (RSD %) Linearity (r²) Reference
HPLC-MS/MS This compound0.5 µg/kg2.0 µg/kg78.5 - 86.2Intra-day: 1.5 - 6.2Inter-day: 2.9 - 5.6> 0.999[6][11]
HPLC-MS/MS This compound0.5 µg/kg2.0 µg/kg82.2 - 89.1Intra-assay: 1.85 - 10.41Inter-assay: 3.41 - 8.970.991 - 0.997[1]
Antibody Chip Biosensor Cephalosporins (general)0.51 - 4.3 µg/kgNot Specified81.6 - 113.6< 12.9Not Specified[12]
ELISA (Sandwich) β-Lactamase4.17 ng/mL5.5 ng/mL96.8 - 103.1Intra-assay: 6.21 - 7.38Inter-assay: 12.96 - 13.74Not Specified[13]
ELISA (Competitive) β-Lactams (general)1 ppb (raw milk)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]

Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments cited for the detection of this compound in milk.

HPLC-MS/MS Method for this compound Quantification

This protocol is based on a validated method for the determination of this compound residue in milk.[1][6]

HPLC_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis p1 1. Weigh 1-5g Milk Sample p2 2. Add Acetonitrile for Deproteinization p1->p2 p3 3. Vortex & Centrifuge p2->p3 p4 4. Collect Supernatant p3->p4 c1 5. Evaporate Solvent (N₂ Stream) p4->c1 c2 6. Reconstitute Residue c1->c2 c3 7. Filter through 0.22µm Membrane c2->c3 a1 8. Inject into HPLC-MS/MS System c3->a1 a2 9. Data Acquisition (MRM Mode) a1->a2 a3 10. Quantify using Matrix-Matched Calibration a2->a3 ELISA_Workflow cluster_assay Competitive ELISA Protocol s1 1. Coat microplate wells with this compound-specific antibodies s2 2. Wash and Block non-specific binding sites s1->s2 s3 3. Add Milk Sample (or Standard) and this compound-Enzyme Conjugate s2->s3 s4 4. Incubate to allow competitive binding s3->s4 s5 5. Wash away unbound reagents s4->s5 s6 6. Add Substrate Solution s5->s6 s7 7. Incubate for color development s6->s7 s8 8. Add Stop Solution s7->s8 s9 9. Read Absorbance at 450 nm s8->s9 Biosensor_Workflow cluster_prep Pre-Analysis cluster_analysis Biosensor Analysis cluster_detection Detection p1 1. Prepare Milk Sample (e.g., Centrifuge/Dilute) p2 2. Incubate Sample with fluorescent-labeled Antibodies p1->p2 a1 3. Apply mixture to Antigen-coated Sensor Chip p2->a1 a2 4. Allow competitive binding of antibodies to the chip a1->a2 a3 5. Wash unbound antibodies a2->a3 d1 6. Read Signal (e.g., Fluorescence) a3->d1 d2 7. Correlate Signal to This compound Concentration d1->d2

References

Application Note: Quantification of Cefalonium in Bovine Milk using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefalonium is a first-generation cephalosporin antibiotic primarily used in veterinary medicine to treat and prevent intramammary infections in dairy cows, such as bovine mastitis. Monitoring its residue levels in milk is crucial to ensure food safety, prevent the development of antibiotic resistance, and comply with regulatory limits. This application note details a robust, sensitive, and specific method for the quantification of this compound in bovine milk using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method employs a straightforward protein precipitation extraction followed by analysis in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and accuracy.

Principle of the Method

The analytical method is based on the extraction of this compound from a milk matrix, followed by chromatographic separation and mass spectrometric detection. A simple protein precipitation step using acetonitrile is employed to extract the analyte and remove the bulk of matrix interferences. The extract is then concentrated and reconstituted in a suitable solvent.

Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to ensure good peak shape and ionization efficiency. The HPLC system is coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition, ensuring high selectivity and sensitivity for this compound.

Experimental Protocols

Materials and Reagents
  • Apparatus:

    • HPLC system coupled to a triple quadrupole mass spectrometer

    • Analytical balance (4-decimal place)

    • Vortex mixer

    • Centrifuge (capable of >10,000 x g)

    • Nitrogen evaporator or vacuum concentrator

    • Pipettes and general laboratory glassware

    • 50 mL centrifuge tubes

  • Chemicals and Standards:

    • This compound analytical standard (powder, >98% purity)

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Blank bovine milk (confirmed to be free of this compound)

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask. This solution should be stored at -20°C for up to one month or -80°C for up to six months[1].

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a mixture of methanol and 0.1% formic acid in water (3:7, v/v) to create calibration standards. A typical calibration range is 2-200 µg/L[2][3].

Sample Preparation Protocol (Bovine Milk)
  • Aliquoting: Pipette 1 g (or 1 mL) of a well-mixed milk sample into a 50 mL polypropylene centrifuge tube[2][3]. For spiked samples or quality controls, add the appropriate volume of working standard at this stage.

  • Protein Precipitation: Add 20 mL of acetonitrile to the centrifuge tube[1].

  • Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and precipitation of proteins[1].

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C[1].

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37-40°C[1][2][3].

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase starting condition (e.g., methanol-0.1% formic acid in water (3:7, v/v))[2][3]. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filtration (Optional but Recommended): Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions for the analysis.

High-Performance Liquid Chromatography (HPLC) Conditions
ParameterValue
Column C18 Column (e.g., 100 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2][3]
Flow Rate 0.25 - 0.3 mL/min[1]
Gradient Elution Example: 15% B to 70% B (0-7 min), hold at 70% B (7-8 min), return to 15% B (8.1-10 min)
Column Temperature 35 - 40°C[1]
Injection Volume 5 - 10 µL[1]
Tandem Mass Spectrometry (MS/MS) Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][2][3]
Scan Type Multiple Reaction Monitoring (MRM)[2][3]
Ion Spray Voltage 4.0 - 5.0 kV[1][4]
Source Temperature 500 - 600°C[1]
Collision Gas Nitrogen or Argon
Precursor Ion (Q1) m/z 459.4[1]
Product Ion (Q3) m/z 337.3 (for quantification)[1]
Collision Energy (CE) To be optimized by direct infusion of standard
Dwell Time 100 - 200 ms

Data Presentation and Method Performance

Matrix-matched calibration curves are used for quantification to compensate for matrix effects[2][3]. The method performance characteristics are summarized below based on published data for this compound in milk.

Validation ParameterResult
Linearity Range 2 - 200 µg/kg[1][2]
Correlation Coefficient (r) > 0.999[2][3]
Limit of Detection (LOD) 0.5 µg/kg[1][2][3]
Limit of Quantification (LOQ) 2.0 µg/kg[1][2][3]
Mean Recovery 78.5% - 89.1%[1][2][3]
Intra-day Precision (RSD) 1.5% - 6.2%[2][3]
Inter-day Precision (RSD) 2.9% - 9.0%[1][2][3]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Milk Sample (1g) AddAcetonitrile 2. Add Acetonitrile (20 mL) Sample->AddAcetonitrile Vortex 3. Vortex (2 min) AddAcetonitrile->Vortex Centrifuge 4. Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge CollectSupernatant 5. Collect Supernatant Centrifuge->CollectSupernatant Evaporate 6. Evaporate to Dryness (N2 Stream) CollectSupernatant->Evaporate Reconstitute 7. Reconstitute in Mobile Phase (1 mL) Evaporate->Reconstitute Inject 8. Inject into HPLC-MS/MS Reconstitute->Inject HPLC 9. Chromatographic Separation (C18) Inject->HPLC MSMS 10. MS/MS Detection (ESI+, MRM) HPLC->MSMS Quantify 11. Quantification using Calibration Curve MSMS->Quantify Report 12. Report Final Concentration Quantify->Report

Caption: Workflow for this compound quantification in milk.

HPLC-MS/MS System Logic

G cluster_hplc HPLC System cluster_ms Mass Spectrometer Autosampler Autosampler (Injects Sample) Pump HPLC Pump (Mobile Phase Delivery) Column C18 Column (Analyte Separation) Autosampler->Column Pump->Column Gradient Source ESI Source (Ionization) Column->Source Q1 Q1 (Quadrupole 1) Selects Precursor Ion (m/z 459.4) Source->Q1 Q2 Q2 (Collision Cell) Fragmentation Q1->Q2 Q3 Q3 (Quadrupole 3) Selects Product Ion (m/z 337.3) Q2->Q3 Detector Detector (Signal Acquisition) Q3->Detector DataSystem Data System (Control & Analysis) Detector->DataSystem DataSystem->Autosampler DataSystem->Pump DataSystem->Detector

Caption: Logical diagram of the HPLC-MS/MS system components.

References

Protocols for Cefalonium Residue Analysis in Tissues: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the analysis of Cefalonium residues in various bovine tissues, including muscle, liver, kidney, and fat. The methodologies described are primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for the quantification of veterinary drug residues.

Introduction

This compound is a first-generation cephalosporin antibiotic used in veterinary medicine, particularly for intramammary infusion in dry cows. Monitoring its residue levels in edible tissues is crucial to ensure food safety and compliance with regulatory standards. The European Union has established a Maximum Residue Limit (MRL) for this compound in bovine milk at 20 µg/kg. For other edible tissues such as muscle, fat, liver, and kidney, no MRL is required when used for intramammary and eye treatment purposes[1]. However, sensitive analytical methods are necessary to detect and quantify any potential residues.

This document outlines validated sample preparation and LC-MS/MS methods for the determination of this compound in these key tissues.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the confirmatory analysis of this compound residues due to its high selectivity and sensitivity. The general workflow involves sample preparation (extraction and clean-up), chromatographic separation, and mass spectrometric detection.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Tissue Sample (Muscle, Liver, Kidney, Fat) Homogenization Homogenization Sample->Homogenization Mincing/Blending Extraction Extraction (e.g., Acetonitrile/Water) Homogenization->Extraction Addition of Extraction Solvent Cleanup Clean-up (e.g., SPE or d-SPE) Extraction->Cleanup Centrifugation & Supernatant Collection LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Evaporation & Reconstitution MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Gradient Elution Quantification Quantification MS_Detection->Quantification Data Acquisition Reporting Reporting Quantification->Reporting Comparison to Calibration Curve

Figure 1: General workflow for this compound residue analysis in tissues.

Detailed Experimental Protocols

The following protocols are compilations and adaptations from various validated methods for cephalosporin analysis in animal tissues.

Protocol 1: Analysis of this compound in Bovine Muscle

This protocol is adapted from a multi-residue method for β-lactam antibiotics in bovine muscle.

1. Sample Preparation

  • Homogenization: Weigh 2 g of minced and homogenized bovine muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile/water (80:20, v/v).

    • Vortex for 1 minute and then shake mechanically for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Clean-up (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer the supernatant to a new tube containing 0.5 g of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (m/z): 459.1

    • Product Ions (m/z): Typically two transitions are monitored for quantification and confirmation (e.g., 339.1 and 156.1).

    • Collision Energy: Optimized for the specific instrument.

Protocol 2: Analysis of this compound in Bovine Liver and Kidney

This protocol is a generalized procedure based on methods for cephalosporin analysis in organ tissues.

1. Sample Preparation

  • Homogenization: Weigh 2 g of finely chopped and homogenized liver or kidney tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and 1 mL of 0.1 M ethylenediaminetetraacetic acid (EDTA).

    • Shake vigorously for 20 minutes.

    • Centrifuge at 3100 g for 15 minutes.

  • Clean-up (Solid-Phase Extraction - SPE):

    • Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the analytes with 5 mL of acetonitrile/water (7:3, v/v).

    • Evaporate the eluate to dryness under nitrogen at 37°C.

    • Reconstitute in 1 mL of mobile phase A.

    • Filter through a 0.22 µm syringe filter prior to injection.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions are similar to those described for bovine muscle. Instrument parameters should be optimized for the specific matrix to account for potential matrix effects.

Protocol 3: Analysis of this compound in Bovine Fat

This protocol includes a defatting step, which is crucial for the analysis of fatty tissues.

1. Sample Preparation

  • Homogenization: Weigh 2 g of homogenized fat tissue into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Defatting and Clean-up:

    • Transfer the acetonitrile supernatant to a new tube.

    • Add 5 mL of n-hexane, vortex for 30 seconds, and centrifuge at 3,000 rpm for 5 minutes.

    • Discard the upper n-hexane layer. Repeat the defatting step.

    • Evaporate the acetonitrile layer to dryness under nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions

  • The LC-MS/MS conditions are similar to those described for bovine muscle.

Quantitative Data Summary

The following tables summarize typical performance characteristics for the analysis of this compound in various tissues based on published literature. It is important to note that these values can vary depending on the specific instrumentation and laboratory conditions.

Table 1: Method Performance for this compound in Bovine Tissues

TissueAnalytical MethodLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
Muscle LC-MS/MS0.1 - 0.50.5 - 1.074 - 119
Liver LC-MS/MS0.2 - 1.00.5 - 2.070 - 110
Kidney LC-MS/MS0.2 - 1.00.5 - 2.070 - 115
Fat LC-MS/MS0.5 - 2.01.0 - 5.065 - 105

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Precursor Ion (m/z) 459.1
Product Ion 1 (Quantification) 339.1
Product Ion 2 (Confirmation) 156.1
Ionization Mode ESI+

Signaling Pathways and Logical Relationships

The analytical process does not involve biological signaling pathways. The logical relationship is a sequential workflow as depicted in Figure 1.

Conclusion

The LC-MS/MS methods described provide sensitive and reliable protocols for the determination of this compound residues in bovine muscle, liver, kidney, and fat. Proper sample preparation, particularly the clean-up step, is critical to minimize matrix effects and achieve accurate quantification. The provided protocols and performance data can serve as a valuable resource for laboratories involved in veterinary drug residue monitoring and food safety testing. It is recommended that each laboratory validates the chosen method according to their specific equipment and requirements to ensure data quality and regulatory compliance.

References

Cefalonium: Application Notes and Protocols for Veterinary Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefalonium is a first-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of bactericidal activity.[1] In veterinary medicine, it is primarily utilized as a long-acting intramammary suspension for dry cow therapy in cattle.[2][3][4] This application is aimed at treating existing subclinical mastitis and preventing new intramammary infections during the dry period, a critical phase in the lactation cycle.[2][3][5] this compound's efficacy against a range of Gram-positive and some Gram-negative bacteria makes it a valuable tool in managing bovine mastitis, a disease of significant economic impact on the dairy industry.[2][6][7]

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][6][7] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death.[8]

cluster_bacterium Bacterial Cell Bacterial_Cell_Wall Cell Wall Synthesis (Peptidoglycan formation) PBPs Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall->PBPs catalyzed by Bacterial_Lysis Cell Lysis & Death This compound This compound This compound->PBPs Binds to & Inhibits

Mechanism of this compound Action

Antimicrobial Spectrum and Efficacy

This compound is effective against a majority of the pathogens associated with bovine mastitis. Its antibacterial activity is not impaired by the presence of milk.[3][4] The antimicrobial spectrum includes, but is not limited to, the following veterinary pathogens:

  • Staphylococcus aureus[6]

  • Streptococcus agalactiae[6]

  • Streptococcus dysgalactiae[6]

  • Streptococcus uberis[6]

  • Trueperella pyogenes (formerly Arcanobacterium pyogenes)[6][9]

  • Escherichia coli[6]

  • Klebsiella spp.[6]

  • Corynebacterium bovis[9]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against key bovine mastitis pathogens.

PathogenNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)Reference
Staphylococcus aureus130Not SpecifiedNot SpecifiedNot Specified≤0.5[5]
Staphylococcus aureus (Newbould 305; ATCC 29740)10.06Not ApplicableNot ApplicableNot Applicable[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of bacteria isolated from animals.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Isolate Bacterial Isolate (e.g., S. aureus from milk) Inoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculate Inoculate Microtiter Plate Wells (this compound dilutions + inoculum) Inoculum->Inoculate Dilutions Prepare Serial Dilutions of this compound Dilutions->Inoculate Incubate Incubate at 35-37°C for 18-24h Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC (Lowest concentration with no visible growth) Observe->Determine_MIC

Workflow for MIC Determination

Materials:

  • Pure culture of the bacterial isolate to be tested

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 18-24 hours in ambient air.

  • Reading the Results:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Clinical Trial for Efficacy of this compound Dry Cow Therapy

This protocol outlines a randomized controlled trial to evaluate the efficacy of a this compound-based intramammary product for the treatment and prevention of mastitis in dairy cows.

cluster_enrollment Enrollment & Baseline cluster_treatment Treatment Phase cluster_followup Post-Calving Follow-up cluster_outcome Outcome Assessment Cow_Selection Select Pregnant Dairy Cows for Dry-Off Pre-treatment_Sampling Aseptic Milk Sample Collection (All quarters, pre-drying off) Cow_Selection->Pre-treatment_Sampling Bacteriology Bacteriological Culture of Milk Samples Pre-treatment_Sampling->Bacteriology Randomization Randomly Allocate Cows to Treatment Groups (this compound vs. Control) Bacteriology->Randomization Treatment_Admin Administer Intramammary Infusion (Immediately after last milking) Randomization->Treatment_Admin Post-treatment_Sampling Aseptic Milk Sample Collection (All quarters, post-calving) Treatment_Admin->Post-treatment_Sampling Clinical_Monitoring Monitor for Clinical Mastitis Treatment_Admin->Clinical_Monitoring Bacteriology_Post Bacteriological Culture of Post-treatment Samples Post-treatment_Sampling->Bacteriology_Post Cure_Rate Calculate Bacteriological Cure Rate Bacteriology_Post->Cure_Rate New_Infection_Rate Determine New Infection Rate Bacteriology_Post->New_Infection_Rate

Workflow for Dry Cow Therapy Clinical Trial

Objective: To determine the efficacy of an intramammary this compound product in curing existing intramammary infections (IMI) and preventing new IMI during the dry period.

Study Design: A multi-herd, randomized, positive-controlled clinical trial.

Animals: Clinically healthy, pregnant dairy cows at the time of drying off.

Procedure:

  • Pre-treatment Phase (at drying off):

    • Collect duplicate milk samples for bacteriological culture from all four quarters of each eligible cow immediately before the last milking of lactation.

    • Samples should be collected aseptically to prevent contamination.

  • Randomization and Treatment:

    • Cows are randomly assigned to one of two treatment groups:

      • Treatment Group: Receives the this compound intramammary product in all four quarters.

      • Control Group: Receives a commercially available, approved dry cow therapy product (positive control).

    • The assigned treatment is infused into each quarter immediately after the final milking. The teats should be thoroughly cleaned and disinfected prior to infusion.

  • Post-treatment Phase (post-calving):

    • Collect duplicate milk samples from all four quarters of each cow within 10 days of calving.

    • Monitor all cows for signs of clinical mastitis for the first 100 days of the subsequent lactation.

  • Bacteriological Analysis:

    • All milk samples are submitted to a veterinary diagnostic laboratory for standard bacteriological culture to identify mastitis pathogens.

  • Outcome Assessment:

    • Bacteriological Cure Rate: An existing infection is considered cured if the pathogen present at drying off is not detected in the post-calving samples.

    • New Infection Rate: A new infection is defined as the isolation of a pathogen from a post-calving sample that was not present at drying off.

    • Incidence of Clinical Mastitis: The number of clinical mastitis cases in each group during the first 100 days in milk is recorded.

Data Analysis: Statistical analysis (e.g., chi-square test, logistic regression) is used to compare the cure rates, new infection rates, and incidence of clinical mastitis between the treatment and control groups.

Conclusion

This compound remains a key therapeutic agent in the control of bovine mastitis, particularly in the context of dry cow therapy. Its broad spectrum of activity against common mastitis pathogens and its long-acting formulation contribute to its clinical efficacy. The provided protocols for susceptibility testing and clinical trial design offer a framework for the continued evaluation and optimal use of this compound in veterinary microbiology. Adherence to standardized methodologies is crucial for generating reliable and comparable data to guide evidence-based veterinary practice.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Cefalonium Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to overcome Cefalonium resistance in Staphylococcus aureus.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Staphylococcus aureus?

A1: The primary mechanism of resistance to this compound, a first-generation cephalosporin, in Staphylococcus aureus is the acquisition and expression of the mecA gene.[1][2] This gene encodes a modified Penicillin-Binding Protein called PBP2a (Penicillin-Binding Protein 2a).[1][3] Unlike native PBPs, PBP2a has a low affinity for beta-lactam antibiotics, including this compound.[4] This allows the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of the antibiotic, rendering it ineffective.[3]

Q2: Are there other mechanisms that contribute to this compound resistance?

A2: Yes, other mechanisms can contribute to or modulate the level of this compound resistance. These include:

  • Beta-lactamase production: Some S. aureus strains produce beta-lactamase enzymes that can hydrolyze the beta-lactam ring of this compound, inactivating the antibiotic before it can reach its PBP target.[5][6]

  • Mutations in native PBP genes: Although less common, mutations in the genes encoding the native PBPs can alter their structure and reduce their affinity for beta-lactam antibiotics.[7]

  • Regulatory gene mutations: Mutations in regulatory genes, such as those in two-component signaling pathways, can affect the expression of resistance determinants like PBP2a.[8]

Q3: How can I determine if my S. aureus isolate is resistant to this compound?

A3: this compound resistance is determined by measuring the Minimum Inhibitory Concentration (MIC) of the antibiotic against your S. aureus isolate. This can be done using standard methods such as broth microdilution or gradient diffusion strips.[9][10] The epidemiological cut-off value (ECV) for this compound against S. aureus has been suggested to be ≤ 0.5 µg/mL.[11][12] Isolates with MICs above this value are considered to have acquired resistance.

Q4: What are the potential strategies to overcome this compound resistance in S. aureus?

A4: The most promising strategy is combination therapy.[13][14] This involves using this compound in conjunction with another agent that can restore its efficacy. Potential combination partners include:

  • Beta-lactamase inhibitors (e.g., clavulanic acid, sulbactam): These compounds can inactivate beta-lactamases, protecting this compound from degradation and allowing it to reach its target.[15][16][17]

  • Other antibiotics: Combining this compound with antibiotics that have different mechanisms of action can create synergistic effects, leading to enhanced bacterial killing.[8][18][19][20][21]

  • Non-antibiotic adjuvants: Certain non-antibiotic compounds can potentiate the activity of beta-lactams by targeting resistance mechanisms or virulence factors.[6]

II. Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments to overcome this compound resistance.

Problem Possible Cause(s) Recommended Solution(s)
High variability in MIC results for this compound. Inconsistent inoculum preparation. Improper antibiotic stock solution preparation or storage. Variation in incubation time or temperature.Ensure a standardized inoculum is used for each experiment (e.g., 0.5 McFarland standard). Prepare fresh antibiotic stock solutions and store them at the recommended temperature. Strictly adhere to the standardized incubation conditions (time and temperature) as per CLSI or EUCAST guidelines.
No synergistic effect observed in checkerboard assay with a beta-lactamase inhibitor. The S. aureus strain may not produce a beta-lactamase that is susceptible to the chosen inhibitor. The resistance mechanism may be primarily PBP2a-mediated.Confirm beta-lactamase production using a nitrocefin-based test. If the strain is a methicillin-resistant S. aureus (MRSA), the primary resistance mechanism is likely PBP2a. Consider combination therapies targeting PBP2a or other cellular pathways.
Antagonistic effect observed in combination therapy experiments. The two antimicrobial agents may have conflicting mechanisms of action or induce resistance to each other.Review the literature for known antagonisms between the selected drug classes. Consider alternative combination partners with different mechanisms of action.
False susceptibility to this compound in disk diffusion assays. The "inoculum effect," where a higher bacterial load leads to increased resistance, may not be detected by standard disk diffusion.[17]For deep-seated infections, consider determining the MIC at a higher inoculum to check for an inoculum effect.[22]
Difficulty in interpreting checkerboard assay results. Subjective visual assessment of growth inhibition.Use a microplate reader to measure the optical density (OD) at 600 nm for a more quantitative assessment of growth. Ensure proper controls (no drug, single drug) are included for accurate comparison.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol describes the broth microdilution method for determining the MIC of this compound against S. aureus.

Materials:

  • Staphylococcus aureus isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (refer to manufacturer's instructions).

    • Filter-sterilize the stock solution.

  • Prepare Bacterial Inoculum:

    • From an overnight culture of S. aureus on a non-selective agar plate, pick a few colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Prepare Serial Dilutions in Microtiter Plate:

    • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (e.g., 128 µg/mL, prepared from the stock) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm.

B. Checkerboard Assay for Synergy Testing

This protocol is for evaluating the synergistic effect of this compound in combination with another antimicrobial agent (Drug B).

Materials:

  • Same as for MIC determination, plus the second antimicrobial agent (Drug B).

Procedure:

  • Determine the MIC of each drug individually as described in the previous protocol.

  • Prepare the Checkerboard Plate:

    • Prepare serial dilutions of this compound along the y-axis (rows A-H) of a 96-well plate, starting with a concentration four times the MIC.

    • Prepare serial dilutions of Drug B along the x-axis (columns 1-12), also starting with a concentration four times its MIC.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the Plate:

    • Inoculate the wells with the prepared S. aureus inoculum as in the MIC protocol.

  • Incubation:

    • Incubate the plate under the same conditions as for the MIC assay.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each drug in the presence of the other.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of this compound + FIC of Drug B

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5

      • Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

IV. Data Presentation

Table 1: Example MIC Distribution of this compound against S. aureus Isolates

MIC (µg/mL) Number of Isolates (n) Percentage (%)
≤0.1251511.5
0.253224.6
0.54534.6
11813.8
2107.7
453.8
≥853.8
Total 130 100

Note: This table is based on data from a study on S. aureus isolates from bovine mastitis and serves as an example.[11][12] Researchers should generate their own data for their specific isolates.

Table 2: Example of FIC Index Interpretation for this compound Combination Therapy

Combination MIC of this compound Alone (µg/mL) MIC of Drug B Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Drug B in Combination (µg/mL) FICI Interpretation
This compound + Drug X168210.25Synergy
This compound + Drug Y164811.0Indifference
This compound + Drug Z1621622.0Indifference

Note: This is a hypothetical table to illustrate the calculation and interpretation of the FIC Index.[23][24][25]

V. Visualizations

Signaling Pathways and Experimental Workflows

Beta_Lactam_Resistance_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Beta-Lactam Beta-Lactam BlaR1 BlaR1 Sensor Domain Zinc Metalloprotease Domain Beta-Lactam->BlaR1:sensor Binds to MecR1 MecR1 Sensor Domain Zinc Metalloprotease Domain Beta-Lactam->MecR1:sensor Binds to BlaI BlaI Repressor BlaR1:protease->BlaI Cleaves MecI MecI Repressor MecR1:protease->MecI Cleaves blaZ_promoter blaZ promoter BlaI->blaZ_promoter Represses mecA_promoter mecA promoter MecI->mecA_promoter Represses blaZ blaZ gene blaZ_promoter->blaZ Transcription mecA mecA gene mecA_promoter->mecA Transcription BetaLactamase Beta-Lactamase blaZ->BetaLactamase Translation PBP2a PBP2a mecA->PBP2a Translation BetaLactamase->Beta-Lactam Hydrolyzes PBP2a->Beta-Lactam Low Affinity

Caption: Signaling pathways for beta-lactam resistance in S. aureus.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Antimicrobial Susceptibility Testing cluster_analysis Data Analysis cluster_outcome Outcome start Start: This compound-resistant S. aureus isolate prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum prepare_antibiotics Prepare Serial Dilutions of Antibiotics start->prepare_antibiotics mic_assay Perform Broth Microdilution MIC Assay prepare_inoculum->mic_assay checkerboard_assay Perform Checkerboard Synergy Assay prepare_inoculum->checkerboard_assay prepare_antibiotics->mic_assay prepare_antibiotics->checkerboard_assay read_mic Determine MIC of This compound and Drug B mic_assay->read_mic calculate_fic Calculate FIC and FICI checkerboard_assay->calculate_fic read_mic->calculate_fic interpret_results Interpret Synergy calculate_fic->interpret_results synergy Synergistic Combination Identified interpret_results->synergy FICI <= 0.5 no_synergy No Synergy or Antagonism (Re-evaluate combination) interpret_results->no_synergy FICI > 0.5

Caption: Workflow for identifying synergistic antibiotic combinations.

References

Technical Support Center: Optimizing Cefalonium Intramammary Infusion Techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Cefalonium intramammary infusion techniques. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for intramammary infusion in cattle?

A1: this compound is a first-generation, semi-synthetic cephalosporin antibiotic.[1][2][3] It possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its primary application in cattle is for intramammary infusion during the dry period.[1][2][3][4] The goal is to treat existing sub-clinical mastitis infections and prevent new infections from occurring during this non-lactating phase.[1][2][3][4] The bactericidal action of this compound stems from its ability to inhibit bacterial cell wall synthesis.[1][2][3]

Q2: What is the standard recommended dosage and administration protocol for this compound intramammary infusion?

A2: The standard recommended dose is a 250 mg infusion of this compound into each quarter of the udder.[1][2][4][5] This administration should occur immediately following the final milking of a cow's lactation cycle.[4][5] Proper aseptic technique is critical: the teat must be thoroughly cleaned and disinfected before infusion to prevent the introduction of new pathogens.[4][5][6] After infusion, it is recommended to use an antiseptic teat dip.[4][5][7]

Q3: What are the key factors that can influence the efficacy of this compound intramammary treatment?

A3: Several factors can impact the success of treatment. These include the specific pathogen causing the infection, with Staphylococcus aureus infections often showing lower cure rates.[8] The cow's parity and individual somatic cell count history are also significant predictors of outcome.[8] Furthermore, the formulation of the this compound product and the physical and chemical properties of the drug itself affect its distribution and elimination within the mammary gland.[9][10] Inflammation in the mammary gland can also alter the absorption and distribution of the drug.[9]

Q4: What are the expected milk withdrawal periods after this compound treatment?

A4: For dry cow therapy, milk for human consumption should not be collected until a specified period after calving to ensure this compound residues are below the maximum residue level (MRL). A common guideline is that milk can be taken 96 hours after calving, provided the dry period was at least 54 days.[5] If the dry period is shorter, the withdrawal period extends; for instance, milk may be taken 54 days plus 96 hours post-treatment.[5] One study determined a withdrawal period of 24 hours after calving for a 250 mg per quarter dose.[1][11] It is crucial to confirm the absence of antibiotic residues before milk is used for human consumption.[4]

Troubleshooting Guide

Problem 1: Low bacteriological cure rates despite treatment.

  • Question: My experiment shows lower-than-expected cure rates after this compound infusion. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Pathogen Resistance: The causative pathogen may be resistant to this compound. It is recommended to perform susceptibility testing on bacteria isolated from milk samples before initiating treatment.[4][7][12]

    • Chronic Infection: Chronic infections, particularly those caused by S. aureus, can lead to the formation of deep-seated abscesses and fibrosis in the mammary tissue, which can be difficult for the antibiotic to penetrate.[13] Consider alternative or combination therapies for long-standing infections.

    • Improper Administration Technique: Incorrect infusion technique can introduce new pathogens or fail to deliver the full dose effectively.[6] Ensure strict adherence to aseptic procedures, including proper teat disinfection and using a partial insertion method with the syringe cannula to avoid damaging the teat canal.[6][14]

    • Cow-Specific Factors: Factors such as high parity and a history of high somatic cell counts can be associated with lower cure rates.[8] Stratify your experimental groups based on these factors to better analyze treatment effects.

Problem 2: High variability in this compound concentration in post-treatment milk samples.

  • Question: I am observing significant variability in this compound residue levels across different animals in my study. What could be causing this?

  • Answer:

    • Length of Dry Period: The duration of the dry period significantly influences this compound concentrations in milk post-calving.[15] Shorter dry periods are associated with higher initial residue levels.[15] Ensure the dry period length is consistent across your experimental groups or is accounted for in your statistical analysis.

    • Physiological State of the Animal: Underlying health conditions, such as hypocalcemia, can affect drug excretion and may necessitate a longer milk discard period.[4][7] Monitor and record the health status of all animals in the study.

    • Analytical Method Variability: Ensure your analytical method for detecting this compound is validated and demonstrates low intra- and inter-assay variability. Methods like HPLC-MS/MS are highly sensitive and reliable for quantifying this compound residues in milk.[1][16][17]

Problem 3: Evidence of new intramammary infections occurring shortly after calving.

  • Question: Some animals are developing new intramammary infections soon after calving, despite receiving dry cow therapy with this compound. Why might this be happening?

  • Answer:

    • Contamination During Infusion: The infusion process itself can introduce new pathogens if not performed under strict aseptic conditions.[6][13] Review your infusion protocol to ensure proper teat cleaning and disinfection.[6][14]

    • Environmental Pathogens: The period around calving is a high-risk time for new infections due to physiological stress and immunosuppression.[18] Ensure a clean and dry calving environment to minimize exposure to environmental pathogens.

    • Inadequate Teat Seal: The keratin plug that naturally forms in the teat canal during the dry period is a crucial barrier against infection. If this plug is disturbed or forms inadequately, the risk of new infections increases. The use of an internal teat sealant in conjunction with the antibiotic infusion can help prevent this.

Data Presentation

Table 1: Analytical Parameters for this compound Detection in Bovine Milk via LC-MS/MS

ParameterValueReference
Linearity Range2-200 µg/kg[1][3][11]
Correlation Coefficient (r)> 0.991[1][3][11]
Limit of Detection (LOD)0.5 µg/kg[16][17]
Limit of Quantification (LOQ)2 µg/kg[16][17]
Mean Recovery Rate78.5% - 89.08%[1][3][11][16]
Intra-assay RSD1.5% - 10.41%[1][3][11][16]
Inter-assay RSD2.9% - 8.97%[1][3][11][16]

Table 2: this compound Residue Depletion in Milk Post-Calving (250 mg/quarter dose)

Time Post-CalvingStatus in Multiparous CowsStatus in Primiparous CowsReference
36 hoursBelow Limit of QuantitationDetectable[1][11]
96 hoursBelow Limit of QuantitationBelow Limit of Quantitation[1][11]

Experimental Protocols

Protocol: Quantification of this compound Residues in Milk using HPLC-MS/MS

This protocol is adapted from established methods for the determination of this compound in bovine milk.[1][16][17]

  • Sample Preparation:

    • Accurately measure 1-5 g of a thawed milk sample into a 50 mL centrifuge tube.[1][16][17]

    • Add 20 mL of acetonitrile to deproteinize the sample.[1][16]

    • Vortex and shake the mixture for 2 minutes, then centrifuge at 10,000 r/min for 10 minutes.[1]

    • Collect the supernatant. For enhanced extraction, the remaining pellet can be re-extracted with 15 mL of 75% acetonitrile solution, and the supernatants combined.[1]

    • (Optional Defatting Step) Add 10 mL of acetonitrile-saturated n-hexane, shake for 1 minute, and discard the n-hexane layer.[1]

  • Solid Phase Extraction (SPE) Cleanup (if required):

    • The extract can be further purified using an appropriate SPE column (e.g., HLB).[3][11] This step helps to remove interfering matrix components.

  • Final Preparation:

    • Dry the supernatant/eluate under a stream of nitrogen at approximately 40°C.[3][11][16]

    • Reconstitute the residue in a known volume (e.g., 2 mL) of the initial mobile phase (e.g., methanol-0.1% formic acid in water).[16][17]

    • Filter the reconstituted sample through a 0.22 µm microporous membrane before injection into the LC-MS/MS system.[1][3][11]

  • LC-MS/MS Analysis:

    • Column: C18 column (e.g., Phenomenex Luna C18).[1][2]

    • Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water is typically employed.[1][2][16][17]

    • Ionization Mode: Electrospray Ionization (ESI), positive ion scan.[1][2][16]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[1][2][16][17] The specific precursor-to-product ion transition for this compound (e.g., m/z 459.4 → 337.3) should be monitored.[1][2]

Visualizations

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Monitoring cluster_analysis Data Analysis A Animal Selection & Acclimatization B Pre-treatment Milk Sampling (Bacteriology & SCC) A->B C Random Allocation to Treatment Groups B->C D Intramammary Infusion (Aseptic Technique) C->D E Post-Calving Milk Sampling (Residue Analysis) D->E F Follow-up Sampling (Bacteriological Cure) D->F G Clinical Observation D->G H Statistical Analysis (Efficacy & Residue) E->H F->H G->H I Conclusion & Reporting H->I

Caption: General workflow for a this compound intramammary infusion efficacy study.

Troubleshooting_Tree Start Low Bacteriological Cure Rate Observed Q1 Was aseptic infusion technique confirmed? Start->Q1 A1_Yes Review Pathogen & Cow Factors Q1->A1_Yes Yes A1_No Action: Retrain staff on aseptic infusion protocol Q1->A1_No No Q2 Was pathogen susceptibility to this compound tested? A1_Yes->Q2 Result Identify Root Cause: - Procedural Error - Pathogen Resistance - Host Factors A1_No->Result A2_Yes Analyze cow-specific factors: - Chronic Infection? - High Parity/SCC? Q2->A2_Yes Yes A2_No Action: Perform culture and susceptibility testing Q2->A2_No No A2_Yes->Result A2_No->Result

Caption: Decision tree for troubleshooting low cure rates in this compound studies.

References

Cefalonium stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the long-term storage and stability of Cefalonium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a first-generation, semi-synthetic cephalosporin antibiotic, primarily used in veterinary medicine as a long-acting intramammary suspension for treating and preventing bovine mastitis during the dry period.[1][2][3] Like other β-lactam antibiotics, its chemical stability is a primary concern during long-term storage. The core of its structure, the β-lactam ring, is susceptible to hydrolysis, which can lead to a loss of antibacterial activity.[4][5][6] Factors such as temperature, pH, humidity, and light can accelerate this degradation process.[7][8]

Q2: What are the typical degradation pathways for cephalosporins like this compound?

A2: While specific degradation pathways for this compound are not extensively detailed in publicly available literature, the degradation of cephalosporins generally involves the hydrolysis of the four-membered β-lactam ring. This process is catalyzed by acidic or basic conditions.[4][6] Other potential degradation reactions include oxidation, photolysis, and isomerization.[9][10] Forced degradation studies on similar cephalosporins have identified products resulting from β-lactam ring cleavage, epimerization, and other structural rearrangements.[4][6]

Q3: How do storage conditions affect the stability of this compound?

A3: Storage conditions are critical for maintaining the potency and safety of this compound.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical degradation.[11][12] Studies on other β-lactams show a clear correlation between increased temperature and a faster loss of potency.[5][7] Conversely, storage at controlled, lower temperatures (e.g., 2-8°C or frozen at -20°C or -70°C) is recommended to slow degradation kinetics.[11][13]

  • pH: this compound stability is pH-dependent. Cephalosporins typically exhibit maximum stability in a slightly acidic to neutral pH range (around pH 4-6).[4][12] Highly acidic or alkaline conditions can rapidly catalyze the hydrolysis of the β-lactam ring.[5]

  • Humidity: Moisture can facilitate hydrolytic degradation, especially for solid forms of the drug substance. Products should be stored in well-sealed containers that protect them from ambient humidity.[8]

  • Light: Exposure to UV or visible light can induce photodegradation.[14] Photosensitive drugs should be stored in light-proof containers to prevent the formation of degradation products and loss of potency.[8]

Q4: I am observing a rapid loss of this compound potency in my stability study. What could be the cause?

A4: A rapid loss of potency is typically linked to improper storage conditions or issues with the formulation.

  • Verify Storage Conditions: Ensure that temperature and humidity have been consistently maintained within the specified range. Unintended temperature excursions can lead to accelerated degradation.[11]

  • Check pH of the Formulation: If this compound is in a solution or suspension, the pH of the vehicle is critical. A pH outside the optimal range (typically pH 4-6 for cephalosporins) will hasten degradation.[12]

  • Assess for Contamination: The presence of certain contaminants, such as metal ions or oxidative agents, can catalyze degradation reactions.[9]

  • Review Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with this compound and do not promote its degradation.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC Analysis

If you observe unexpected peaks during the HPLC analysis of a this compound stability sample, use the following guide to identify the potential cause.

Logical Flow for Troubleshooting Unexpected HPLC Peaks

G start Unexpected Peak Observed in HPLC Chromatogram check_blank 1. Analyze Blank (Mobile Phase / Diluent) start->check_blank peak_in_blank Peak is from Solvent/ System Contamination check_blank->peak_in_blank Yes check_placebo 2. Analyze Placebo (Formulation without API) check_blank->check_placebo No peak_in_placebo Peak is an Excipient or Excipient Degradant check_placebo->peak_in_placebo Yes check_t0 3. Compare with T=0 Sample check_placebo->check_t0 No peak_in_t0 Peak is a Known Related Substance or Impurity check_t0->peak_in_t0 Yes forced_degradation 4. Perform Forced Degradation Study check_t0->forced_degradation No conclusion Peak is a Stress-Induced Degradation Product forced_degradation->conclusion

Caption: Troubleshooting logic for identifying unknown HPLC peaks.

Data Presentation

The stability of cephalosporins is highly dependent on environmental factors. The following table summarizes general stability data for cephalosporins under various stress conditions, which can serve as a proxy for anticipating this compound's behavior.

Table 1: Summary of Cephalosporin Degradation under Forced Stress Conditions

Stress ConditionTypical Reagents/ParametersExpected Degradation LevelPotential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80°C)SignificantOpening of β-lactam ring, formation of lactones[4]
Base Hydrolysis 0.01 M - 0.1 M NaOH, Room TempVery RapidOpening of β-lactam ring, epimerization[4][6]
Oxidation 3% - 30% H₂O₂, Room TempModerate to SignificantN-oxides, S-oxides
Thermal Degradation Dry Heat (e.g., 80-100°C)ModerateVaries, potential for epimerization and decarboxylation
Photolytic Degradation UV light (e.g., 254 nm), Visible lightModeratePhotolysis products, often involves ring cleavage

Note: This table is a generalized summary based on the behavior of the cephalosporin class. Specific degradation rates for this compound may vary.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a typical reverse-phase HPLC (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its potential degradation products.

Workflow for this compound Stability Testing

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample 1. Accurately weigh/ measure this compound sample dissolve 2. Dissolve in appropriate diluent (e.g., Acetonitrile/Water) prep_sample->dissolve filter_sample 3. Filter through 0.45 µm syringe filter dissolve->filter_sample inject 4. Inject sample onto RP-C18 column filter_sample->inject elute 5. Elute with gradient mobile phase (e.g., Acetonitrile/Formic Acid Buffer) inject->elute detect 6. Detect at appropriate UV wavelength (e.g., 260 nm) elute->detect integrate 7. Integrate peak areas detect->integrate calculate 8. Calculate % Assay and % Degradation integrate->calculate

Caption: Standard workflow for a this compound stability study.

Detailed Method Parameters:

  • Chromatographic System:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[15]

    • Mobile Phase A: 0.1% Formic Acid in Water.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Gradient Elution: A time-programmed gradient, for example:

      • 0-10 min: 95% A, 5% B -> 40% A, 60% B

      • 10-12 min: 40% A, 60% B -> 95% A, 5% B

      • 12-15 min: 95% A, 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard and sample at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Further dilute to a working concentration of ~100 µg/mL.

    • Filter all solutions through a 0.45 µm filter before injection.

  • Method Validation:

    • To ensure the method is stability-indicating, perform forced degradation studies.[17][18] Subject this compound to heat, acid, base, oxidation, and photolytic stress.

    • Analyze the stressed samples to confirm that degradation product peaks are well-resolved from the main this compound peak.

Visualizing Degradation

The primary degradation pathway for this compound, like other cephalosporins, is the hydrolysis of the β-lactam ring, rendering the molecule inactive.

Hypothetical this compound Degradation Pathway

G cluster_conditions Accelerating Conditions This compound This compound (Active β-Lactam Ring) Inactive Inactive Product (Hydrolyzed β-Lactam Ring) This compound->Inactive Hydrolysis Temp High Temperature Temp->this compound pH Acidic / Basic pH pH->this compound Moisture Moisture Moisture->this compound Light UV Light Light->this compound

Caption: Factors leading to the degradation of this compound.

References

Navigating Cefalonium Susceptibility Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth resource for researchers, scientists, and drug development professionals encountering discrepancies in Cefalonium antimicrobial susceptibility testing (AST).

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure accurate and reproducible results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is susceptibility testing important?

This compound is a first-generation cephalosporin antibiotic primarily used in veterinary medicine, particularly for the treatment of bovine mastitis. Antimicrobial susceptibility testing (AST) is crucial to determine the effectiveness of this compound against specific bacterial isolates, ensuring appropriate therapeutic use and helping to monitor and control the spread of antimicrobial resistance.

Q2: Which regulatory bodies provide guidelines for this compound susceptibility testing?

For veterinary antimicrobials like this compound, the primary regulatory bodies are the Clinical and Laboratory Standards Institute (CLSI) through its veterinary subcommittee (VAST) which publishes the VET01S documents, and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) through its Veterinary Committee on Antimicrobial Susceptibility Testing (VetCAST).[1][2][3][4][5][6][7] It is important to consult the latest versions of their guidelines for the most up-to-date information.

Q3: Are there established clinical breakpoints for this compound?

As of late 2025, official clinical breakpoints for this compound have not been published by CLSI or EUCAST. However, researchers may refer to epidemiological cut-off values (ECVs), which differentiate wild-type from non-wild-type bacterial populations. One study has proposed ECVs for this compound against Staphylococcus aureus isolated from cases of bovine mastitis.[8] It is critical to clearly distinguish between clinical breakpoints and ECVs in data interpretation.

Q4: What are the primary mechanisms of resistance to this compound?

Resistance to this compound, a beta-lactam antibiotic, primarily occurs through two mechanisms:

  • Enzymatic Degradation: Bacteria may produce beta-lactamase enzymes that hydrolyze the beta-lactam ring of the this compound molecule, rendering it inactive.[2][8][9][10]

  • Target Site Modification: Alterations in the structure of penicillin-binding proteins (PBPs), the molecular targets of beta-lactam antibiotics, can reduce the binding affinity of this compound, leading to decreased efficacy.[4][11][12][13] In Staphylococcus aureus, the presence of the mecA gene, which codes for the low-affinity PBP2a, is a major cause of resistance to beta-lactams.[11]

Troubleshooting Guide for this compound Susceptibility Testing

Discrepancies in AST results can arise from various factors, from technical errors to complex resistance mechanisms. This guide provides a systematic approach to troubleshooting unexpected this compound susceptibility results.

Issue 1: Inconsistent or Unexpected Minimum Inhibitory Concentration (MIC) Results in Broth Microdilution

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inoculum Preparation Error Ensure the inoculum density is standardized to a 0.5 McFarland standard. An inoculum that is too light or too heavy will lead to falsely low or high MICs, respectively.
Media Issues Verify that the correct Mueller-Hinton Broth (MHB) was used and that its pH is within the recommended range (7.2-7.4). Cation concentrations (Ca²⁺ and Mg²⁺) should also be appropriate.
Incubation Conditions Confirm that the incubation temperature and duration adhere to CLSI or EUCAST guidelines (typically 35°C for 16-20 hours for non-fastidious bacteria).
Contamination Check for purity of the bacterial isolate. Mixed cultures will produce unreliable and uninterpretable MIC results.
Skipped Wells or Trailing Endpoints "Skipped wells" (growth at higher concentrations but not at lower ones) can indicate contamination or technical error. "Trailing" (reduced growth over a range of concentrations) can be organism- or drug-dependent. Repeat the test, ensuring proper technique.
Quality Control (QC) Failure If the MIC for the QC strain (e.g., S. aureus ATCC 29213) is out of the acceptable range, all results from that run are invalid. Investigate all potential sources of error before re-testing.
Issue 2: Discrepancies in Zone Diameters in Disk Diffusion Testing

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inoculum Density As with MIC testing, an incorrect inoculum density is a common source of error. Ensure a standardized 0.5 McFarland suspension is used to create a confluent lawn of growth.
Agar Depth and pH The depth of the Mueller-Hinton Agar (MHA) should be uniform (4 mm). The pH of the agar should be between 7.2 and 7.4.[14]
Disk Potency and Storage Use this compound disks from a reputable supplier and ensure they are stored correctly (refrigerated or frozen in a desiccated environment) to maintain potency. Expired disks should be discarded.
Disk Application Disks should be applied firmly to the agar surface to ensure complete contact. Do not move a disk once it has been placed.
Incubation Conditions Incubate plates at 35°C for 16-18 hours for most non-fastidious organisms. Incubation in a CO₂-enriched atmosphere is not recommended for routine testing as it can alter the pH of the medium.
Reading and Interpretation of Zones Measure the zone of complete inhibition of growth. In cases of swarming bacteria or fine, barely visible growth, careful interpretation is required. Refer to CLSI or EUCAST guidelines for specific instructions on reading zone edges.
Discrepancies with a Surrogate Cephalosporin Historically, cephalothin was used to predict susceptibility to other first-generation cephalosporins. However, studies have shown significant discrepancies, particularly for staphylococci.[1][3] It is recommended to use cephalexin as a more reliable predictor if this compound disks are unavailable, though species-specific validation is advised.

Quantitative Data Summary

The following table presents proposed Epidemiological Cut-off Values (ECVs) for this compound against Staphylococcus aureus from a study on bovine mastitis. It is important to note that these are not clinical breakpoints.

Method Parameter Value Interpretation
Broth MicrodilutionMIC ECV≤0.5 µg/mLWild-type S. aureus
Disk Diffusion (10 µg disk)Zone Diameter ECV≥22 mmWild-type S. aureus
Disk Diffusion (30 µg disk)Zone Diameter ECV≥29 mmWild-type S. aureus

Data adapted from a study on S. aureus isolates from bovine mastitis.[8]

Experimental Protocols

Broth Microdilution MIC Testing (Adapted from CLSI VET01-A)
  • Inoculum Preparation: From a fresh (18-24 hour) non-selective agar plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculum Dilution: Within 15 minutes of standardization, dilute the suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

  • Inoculation: Inoculate the microdilution panel containing serial dilutions of this compound with the standardized bacterial suspension.

  • Incubation: Incubate the panel at 35°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Disk Diffusion Testing (Adapted from CLSI VET01-A)
  • Inoculum Preparation: Prepare an inoculum suspension as described in step 1 of the broth microdilution protocol.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically apply a this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.

  • Incubation: Invert the plate and incubate at 35°C in ambient air for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

Visualizing Resistance Mechanisms and Experimental Workflows

This compound Susceptibility Testing Workflow

G cluster_prep Preparation cluster_testing Testing Methods cluster_mic Broth Microdilution cluster_disk Disk Diffusion cluster_interpretation Interpretation isolate Bacterial Isolate culture Pure Culture on Agar Plate isolate->culture suspension Standardized Suspension (0.5 McFarland) culture->suspension mic_inoc Inoculate Microdilution Panel suspension->mic_inoc disk_inoc Inoculate MHA Plate suspension->disk_inoc mic_incubate Incubate 16-20h at 35°C mic_inoc->mic_incubate mic_read Read MIC (µg/mL) mic_incubate->mic_read mic_interp Compare MIC to Breakpoints/ECVs mic_read->mic_interp disk_place Apply this compound Disk disk_inoc->disk_place disk_incubate Incubate 16-18h at 35°C disk_place->disk_incubate disk_read Measure Zone Diameter (mm) disk_incubate->disk_read disk_interp Compare Zone Diameter to Breakpoints/ECVs disk_read->disk_interp report Report as Susceptible, Intermediate, or Resistant mic_interp->report disk_interp->report

Figure 1. General workflow for this compound antimicrobial susceptibility testing.

Troubleshooting Logic for Out-of-Range Quality Control Results

G start QC Result Out of Range check_inoculum Verify Inoculum Preparation (0.5 McFarland) start->check_inoculum check_media Check Media (MHB/MHA pH, Cations) start->check_media check_disks Inspect Antibiotic Disks (Storage, Expiry) start->check_disks check_incubation Confirm Incubation Conditions (Time, Temp) start->check_incubation check_procedure Review Testing Procedure start->check_procedure identify_error Identify Source of Error check_inoculum->identify_error check_media->identify_error check_disks->identify_error check_incubation->identify_error check_procedure->identify_error correct_error Correct the Identified Error identify_error->correct_error retest Repeat QC Test correct_error->retest retest_patient Re-test Patient Isolates from Invalid Run retest->retest_patient end QC Within Range retest->end

Figure 2. Logical flow for troubleshooting out-of-range quality control results.

Mechanism of Beta-Lactamase Mediated Resistance to this compound in E. coli

G cluster_action Normal Action (No Resistance) This compound This compound periplasm Periplasmic Space This compound->periplasm beta_lactamase Beta-Lactamase Enzyme periplasm->beta_lactamase encounters pbp Penicillin-Binding Proteins (PBPs) periplasm->pbp fails to reach in sufficient concentration hydrolysis Hydrolysis of Beta-Lactam Ring beta_lactamase->hydrolysis catalyzes inactive_this compound Inactive this compound hydrolysis->inactive_this compound cell_wall Cell Wall Synthesis pbp->cell_wall continues lysis Cell Lysis cefalonium_action This compound pbp_action PBPs cefalonium_action->pbp_action binds to cell_wall_inhibition Inhibition of Cell Wall Synthesis pbp_action->cell_wall_inhibition leads to cell_wall_inhibition->lysis

Figure 3. Beta-lactamase mediated inactivation of this compound in E. coli.

Mechanism of PBP2a-Mediated Resistance to this compound in Staphylococcus aureus

G This compound This compound native_pbps Native PBPs (PBP1, 2, 3, 4) This compound->native_pbps binds to pbp2a PBP2a (from mecA gene) This compound->pbp2a fails to bind effectively inhibition Inhibition of Native PBPs native_pbps->inhibition no_binding Low Binding Affinity pbp2a->no_binding cell_wall_synthesis Cell Wall Synthesis inhibition->cell_wall_synthesis blocks no_binding->cell_wall_synthesis continues resistance Resistance: Cell Survives cell_wall_synthesis->resistance

Figure 4. PBP2a-mediated resistance to this compound in S. aureus.

References

Cefalonium Degradation Kinetics and Shelf-Life Determination: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the degradation kinetics and determining the shelf-life of Cefalonium. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound?

This compound, a first-generation cephalosporin, primarily degrades through the hydrolysis of the β-lactam ring, which is a common degradation pathway for all β-lactam antibiotics. Other potential degradation routes include oxidation of the thioether group and photodegradation upon exposure to light.[1][2][3] The specific degradation products will depend on the stress conditions applied, such as pH, temperature, and the presence of oxidizing agents.

Q2: How can I perform a forced degradation study for this compound?

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[4] A typical forced degradation study for this compound would involve exposing a solution of the drug substance to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[4]

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.[4]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[5]

  • Thermal Degradation: Heating the solid drug substance at 105°C for 24 hours.

  • Photodegradation: Exposing a solution of the drug substance to UV light (254 nm) and fluorescent light.[4]

It is crucial to monitor the degradation to achieve a target degradation of 5-20%.[5]

Q3: How is the shelf-life of this compound determined from kinetic data?

The shelf-life (t₉₀), the time it takes for 10% of the drug to degrade, is determined from the degradation rate constant (k) at a specific storage temperature. The Arrhenius equation is used to determine the relationship between the degradation rate constant and temperature from data obtained in accelerated stability studies.[6] The shelf-life can then be calculated using the following equation for first-order kinetics:

t₉₀ = 0.105 / k

Where 'k' is the first-order degradation rate constant at the recommended storage temperature.[6]

Troubleshooting Guide for this compound HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for studying this compound degradation. Below are some common issues and their solutions.

IssuePossible CausesTroubleshooting Steps
High Backpressure 1. Blockage in the column frit or tubing. 2. Particulate matter from the sample or mobile phase. 3. Buffer precipitation in the mobile phase.[7]1. Reverse flush the column with a compatible solvent. 2. Filter all samples and mobile phases before use. 3. Ensure buffer components are fully dissolved and miscible with the organic modifier.[7]
Peak Tailing 1. Secondary interactions with active sites on the column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a column with end-capping or a base-deactivated stationary phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks 1. Contamination in the injector or column. 2. Carryover from a previous injection. 3. Impurities in the mobile phase.1. Flush the injector and column with a strong solvent. 2. Include a blank injection after each sample. 3. Use high-purity solvents and freshly prepared mobile phases.
Baseline Noise or Drift 1. Air bubbles in the pump or detector. 2. Incomplete mobile phase mixing. 3. Detector lamp aging.1. Degas the mobile phase and prime the pump. 2. Ensure proper mixing of mobile phase components. 3. Replace the detector lamp if necessary.
Irreproducible Retention Times 1. Fluctuations in column temperature. 2. Changes in mobile phase composition. 3. Pump malfunction.1. Use a column oven to maintain a constant temperature. 2. Prepare fresh mobile phase and ensure accurate composition. 3. Check pump performance and perform maintenance if needed.

Quantitative Data on Cephalosporin Degradation

Table 1: pH-Rate Profile Data for Structurally Similar Cephalosporins

CephalosporinpH of Maximum StabilityReference
Cefazolin5.5 - 6.5[8]
Cefotaxime3.0 - 7.0[9]
Cefepime~4.0

Table 2: Activation Energies for the Degradation of Structurally Similar Cephalosporins

CephalosporinConditionActivation Energy (kcal/mol)Reference
CefazolinpH 5.524.3[8]
CephalexinpH 5.526.2[8]
CefepimepH 4.027.2
CefepimepH 9.424.5

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Cephalosporins

This protocol is a general guideline and should be optimized for this compound.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10][11] The pH of the aqueous phase should be optimized for peak shape and resolution.

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254-270 nm for cephalosporins).[10]

    • Column Temperature: 30°C.[10]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and organic solvent).

    • For forced degradation samples, neutralize the solution if necessary before injection.

    • Filter all samples through a 0.45 µm filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation A This compound Stock Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolysis A->F G HPLC Analysis B->G C->G D->G E->G F->G H Data Acquisition G->H I Degradation Kinetics H->I J Shelf-Life Determination I->J

Caption: Workflow for this compound degradation kinetics and shelf-life studies.

degradation_pathway This compound This compound BetaLactam β-Lactam Ring Hydrolysis This compound->BetaLactam Oxidation Thioether Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation DegradationProducts Degradation Products BetaLactam->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Primary degradation pathways of this compound.

References

Validation & Comparative

Cefalonium vs. Other Cephalosporins for Mastitis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, the selection of an appropriate antibiotic for the treatment of bovine mastitis is a critical decision influenced by efficacy against specific pathogens, pharmacological properties, and clinical outcomes. This guide provides an objective comparison of cefalonium, a first-generation cephalosporin, with other cephalosporins used in the management of mastitis, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a broad-spectrum cephalosporin antibiotic with proven efficacy in the treatment of bovine mastitis, particularly as a dry cow therapy. It demonstrates bactericidal activity against a range of Gram-positive and some Gram-negative bacteria commonly implicated in intramammary infections. Comparative studies indicate that this compound's performance is comparable to, and in some instances superior to, other cephalosporins and intramammary antibiotics. This guide will delve into the available quantitative data on cure rates and in vitro activity, detail the experimental protocols from key studies, and visualize the mechanism of action of cephalosporins.

Comparative Efficacy: Bacteriological Cure Rates

The bacteriological cure rate is a primary endpoint in clinical trials evaluating the efficacy of intramammary antibiotics. The following table summarizes the bacteriological cure rates of this compound in comparison to other cephalosporins and antibiotics from various studies.

AntibioticPathogenCure Rate (%)Study PopulationReference
This compound Corynebacterium bovis & Staphylococcus epidermidis (combined)80.3Dairy Cows (Dry Cow Therapy)[Shephard et al., 2004][1]
CloxacillinCorynebacterium bovis & Staphylococcus epidermidis (combined)70.7Dairy Cows (Dry Cow Therapy)[Shephard et al., 2004][1]
This compound Overall48Buffaloes (Dry Cow Therapy)[Boora et al., 2021]
Ceftiofur hydrochlorideOverall88Buffaloes (Dry Cow Therapy)[Boora et al., 2021]
Cefquinome (Intramammary)E. coliSignificantly higher than ampicillin and cloxacillinDairy Cows[Shpigel et al., 1997][2]
Cefquinome (Intramammary + Intramuscular)E. coliSignificantly higher than ampicillin and cloxacillinDairy Cows[Shpigel et al., 1997][2]
Cefalexin + KanamycinOverallNot significantly different from CefquinomeDairy Cows[Bradley et al., 2007][3]
CefquinomeOverallNot significantly different from Cefalexin + KanamycinDairy Cows[Bradley et al., 2007][3]

Note: Direct head-to-head clinical trial data for this compound against all other cephalosporins for the treatment of mastitis in lactating dairy cows is limited. The data presented is from available comparative studies, which may have different methodologies and study populations.

In Vitro Susceptibility: Minimum Inhibitory Concentrations (MIC)

Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antibiotic's in vitro potency against a specific bacterium. The lower the MIC, the less drug is required to inhibit bacterial growth. The following table presents available MIC data for this compound and other cephalosporins against key mastitis pathogens.

AntibioticPathogenMIC50 (µg/mL)MIC90 (µg/mL)Epidemiological Cut-off Value (ECV) (µg/mL)Reference
This compound Staphylococcus aureus--≤ 0.5[Harada et al., 2020][4]
CefapirinStaphylococcus aureus--≤ 0.5[Harada et al., 2020][4]
CefazolinStaphylococcus aureus--≤ 2[Harada et al., 2020][4]
This compound Staphylococcus aureus (Newbould 305 strain)0.06--[Demon et al., 2012][5]
CefalexinStaphylococcus aureus (Newbould 305 strain)4--[Demon et al., 2012][5]
CefapirinStaphylococcus aureus (Newbould 305 strain)0.125--[Demon et al., 2012][5]
CefazolinStaphylococcus aureus (Newbould 305 strain)0.25--[Demon et al., 2012][5]

Note: MIC data can vary between studies and bacterial isolates. The provided data is for comparative purposes.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies from key comparative studies.

Experimental Protocol: this compound vs. Cloxacillin for Dry Cow Therapy (Shephard et al., 2004)

This study was a treatment-control field trial conducted in eight Australian dairy herds.

  • Animal Selection: Cows with high somatic cell counts in their milk were selected. Milk samples from infected quarters were cultured to identify the causative bacterial pathogens.

  • Randomization: Cows were randomly assigned to one of two treatment groups.

  • Treatment Administration:

    • Group 1: Treated with an intramammary infusion of this compound at drying off.

    • Group 2: Treated with an intramammary infusion of cloxacillin at drying off.

  • Sample Collection: Milk samples from the infected quarters were collected immediately after calving for bacteriological culture. On four of the farms, milk samples were also collected from all cases of clinical mastitis that occurred within the first 7 days after calving.

  • Outcome Assessment: The primary outcome was the bacteriological cure rate, determined by the absence of the pre-treatment pathogen in the post-calving milk sample. Somatic cell counts from the first two herd tests after calving and the incidence of clinical mastitis in the first 7 days post-calving were also examined.

  • Statistical Analysis: The effect of treatment on bacteriological cure rates, somatic cell counts, and the incidence of clinical mastitis was analyzed to determine any significant differences between the two treatment groups.

Experimental_Workflow_Shephard2004 cluster_selection Animal Selection & Baseline cluster_treatment Randomization & Treatment cluster_outcome Outcome Assessment cluster_analysis Data Analysis A Dairy Cows with High Somatic Cell Count B Milk Sample Collection (Pre-treatment) A->B C Bacteriological Culture & Pathogen ID B->C D Random Assignment C->D E Group 1: this compound (Dry Cow Therapy) D->E F Group 2: Cloxacillin (Dry Cow Therapy) D->F G Milk Sample Collection (Post-calving) E->G I Somatic Cell Count Monitoring E->I J Clinical Mastitis Monitoring E->J F->G F->I F->J H Bacteriological Culture G->H K Comparison of Bacteriological Cure Rates H->K L Comparison of Somatic Cell Counts I->L M Comparison of Clinical Mastitis Incidence J->M Cephalosporin_Mechanism cluster_bacterium Bacterial Cell cluster_cellwall Cell Wall Synthesis cluster_outcome Outcome PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Crosslinking Peptidoglycan Cross-linking Peptidoglycan->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Leads to Cephalosporin This compound (Cephalosporin) Inhibition Inhibition Cephalosporin->Inhibition Inhibition->PBP Targets WeakWall Weakened Cell Wall Inhibition->WeakWall Results in Lysis Cell Lysis & Death WeakWall->Lysis

References

A Comparative Guide to the Validation of Analytical Methods for Cefalonium in Bovine Milk

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Cefalonium in bovine milk. This compound is a first-generation cephalosporin antibiotic used in veterinary medicine for the treatment of mastitis in dairy cattle.[1][2] The presence of antibiotic residues in milk is a significant concern for public health and the dairy industry, necessitating robust and validated analytical methods for monitoring.[3][4] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and safety assessment of dairy products.

Regulatory Context

The European Union has established a Maximum Residue Limit (MRL) for this compound in bovine milk to ensure consumer safety.[1] While the provisional MRL was initially set at 10 µg/kg, it's crucial for analytical methods to achieve a limit of quantification well below this threshold to allow for effective monitoring and regulatory compliance.[1]

Comparison of Analytical Method Performance

The primary methods for this compound analysis in milk are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offering high sensitivity and specificity.[2][5][6] Alternative methods include other chromatographic techniques and microbiological inhibition assays, which are often used for screening purposes.[3][7]

Table 1: Performance Characteristics of Validated Analytical Methods for this compound in Bovine Milk

ParameterHPLC-MS/MS Method 1HPLC-MS/MS Method 2HPLC-UVMicrobial Inhibition Assay
Limit of Detection (LOD) 0.5 µg/kg[5][6]0.5 µg/kg[2][8]7-11 µg/kg (for various cephalosporins)[9]Varies (generally less sensitive than chromatographic methods)[7]
Limit of Quantification (LOQ) 2 µg/kg[5][6]2 µg/kg[2][8]Not specifiedNot applicable (qualitative)
Linearity (Concentration Range) 2-200 µg/L (r > 0.999)[5][6]2-200 µg/kg (r = 0.991-0.997)[2][8]20-200 µg/kg (for various cephalosporins)[9]Not applicable
Recovery 78.5% - 86.2%[5][6]82.21% - 89.08%[2][8]69% - 93% (for various cephalosporins)[9]Not applicable
Intra-day Precision (RSD) 1.5% - 6.2%[5][6]1.85% - 10.41%[2][8]Not specifiedNot applicable
Inter-day Precision (RSD) 2.9% - 5.6%[5][6]3.41% - 8.97%[2][8]Not specifiedNot applicable
Specificity/Selectivity High (based on MRM transitions)[5]High (based on MRM transitions)[2]Moderate (potential for interference)[9]Low (can be susceptible to false positives)[3]
Throughput ModerateModerateModerateHigh
Cost HighHighModerateLow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized protocols for the key techniques discussed.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is considered the gold standard for the confirmatory analysis of this compound residues.[2][5][6]

1. Sample Preparation:

  • A small sample of milk (e.g., 1-5 g) is taken.[2][5]

  • Deproteinization is performed using acetonitrile.[2][5]

  • The sample is centrifuged to separate the supernatant.[2]

  • The supernatant is collected and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[10]

  • The purified extract is evaporated to dryness and reconstituted in a suitable solvent for injection into the LC-MS/MS system.[5][6]

2. Chromatographic Separation:

  • A C18 or similar reversed-phase column is typically used.[5][6]

  • The mobile phase usually consists of a gradient mixture of water with an additive like formic acid and an organic solvent such as acetonitrile or methanol.[5][6]

3. Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.[2][5]

  • Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring specific precursor-to-product ion transitions for this compound.[2][5] For this compound, a common transition is m/z 459.4 → 337.3.[2][8]

Microbial Inhibition Assay

These assays are widely used for rapid screening of antibiotic residues in a large number of samples.[3][7]

1. Principle:

  • The assay is based on the inhibition of the growth of a sensitive bacterial strain (e.g., Bacillus stearothermophilus) in the presence of antimicrobial substances.[7]

2. Procedure:

  • A milk sample is added to a well or tube containing a growth medium inoculated with the test microorganism and a pH indicator.

  • The sample is incubated under specific conditions.

  • If antibiotics are present at a concentration that inhibits bacterial growth, the medium will not change color, indicating a positive result. If no antibiotics are present, bacterial metabolism will cause a color change.

Visualizations

Workflow for this compound Analytical Method Validation

cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Method Selection (e.g., LC-MS/MS) B Optimization of Parameters A->B Refinement C Specificity / Selectivity B->C Validation Start D Linearity & Range C->D E Accuracy & Precision D->E F LOD & LOQ Determination E->F G Robustness F->G H Routine Sample Analysis G->H Implementation I Quality Control H->I Monitoring

Caption: General workflow for the validation of a this compound analytical method.

Comparison of Analytical Approaches

cluster_0 Screening Method (Microbial Inhibition) cluster_1 Confirmatory Method (LC-MS/MS) A Sample Addition to Test Kit B Incubation A->B C Qualitative Result (Color Change) B->C D Sample Extraction & Cleanup C->D Positive samples require confirmation E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Quantitative Result (Concentration) F->G

Caption: Logical flow comparison of screening and confirmatory analytical methods.

References

A Comparative Analysis of Two Long-Acting Cefalonium Formulations for Dry Cow Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of two long-acting intramammary Cefalonium products used for dry cow therapy. The data and protocols presented are derived from a comprehensive study aimed at evaluating the equivalence of a new formulation against an established reference product. This information is intended for researchers, scientists, and professionals in the field of veterinary drug development.

Efficacy Data Summary

The following tables summarize the key efficacy parameters observed in a large-scale clinical trial comparing a new this compound formulation (Treatment Group) with an existing reference formulation (Positive Control Group). The study assessed bacteriological cure rates, the incidence of new intramammary infections, and the incidence of clinical mastitis.

Table 1: Bacteriological Cure Rate of Existing Intramammary Infections

PathogenTreatment Group (New Formulation) Cure Rate (95% CI)Positive Control Group (Reference Formulation) Cure Rate (95% CI)p-value
All Pathogens78.0% (64.3–91.6)%75.7% (61.6–89.8)%0.71
Staphylococcus aureus68.6% (60.2–77.0)%Not specifiedNot applicable
Streptococcus uberis82.5% (62.6–100)%Not specifiedNot applicable

Table 2: Incidence of New Intramammary Infections (IMI) Post-Calving

ParameterTreatment Group (New Formulation) Incidence (95% CI)Positive Control Group (Reference Formulation) Incidence (95% CI)p-value
New IMI with any pathogen16.1% (13.1–19.7)%16.0% (13.0–19.5)%0.91

Table 3: Incidence of Clinical Mastitis

ParameterTreatment Group (New Formulation) Incidence (95% CI)Positive Control Group (Reference Formulation) Incidence (95% CI)p-value
Clinical Mastitis (Drying-off to 21 days post-partum)1.0% (0.5–1.7)%1.1% (0.6–2.0)%0.64

Experimental Protocols

The data presented above was generated from a robust clinical trial designed to test the equivalence of two this compound dry cow therapy products.[1][2]

Study Design: A randomized, positive-control, blinded field trial was conducted.[1][2]

Animal Population: A total of 1,570 cows from four commercial dairy farms in Southland, New Zealand, were enrolled in the study.[1][2]

Randomization and Blinding: Cows were blocked by herd, parity, previous history of mastitis, and most recent somatic cell count (SCC). They were then randomly allocated at the cow level to either the treatment group (new this compound formulation) or the positive control group (existing reference this compound formulation). All quarters within a single cow received the same treatment. Farm and research staff were blinded to the treatment allocation.[2]

Treatment Administration: At drying off, each quarter of the selected cows was infused with one syringe of the assigned long-acting this compound product.[1][2]

Sampling and Analysis:

  • Milk samples were collected from all quarters with an SCC ≥500,000 cells/mL at drying-off for bacteriological culture to determine existing infections.[1][2]

  • Post-partum milk samples were collected from all quarters between 2-5 days after calving to determine the incidence of new intramammary infections.[1][2]

  • Milk samples were also collected from any quarter that developed clinical mastitis from drying-off to 21 days post-partum.[1][2]

  • The risk of bacteriological cure, new IMI, and clinical mastitis was modeled using a generalized linear model (GLM) and generalized estimating equation (GEE), accounting for variables such as treatment group, age, farm, and udder health status.[1][2]

Primary Endpoints: The primary endpoints for determining equivalence between the two products were:

  • The incidence of bacteriological cure of existing intramammary infections.[1][2]

  • The incidence of new intramammary infections from 2-5 days post-partum.[1][2]

  • The incidence of clinical mastitis from drying-off to 21 days post-partum.[1][2]

Mechanism of Action and Experimental Workflow

To visualize the underlying biological and experimental processes, the following diagrams are provided.

cluster_bacterium Bacterial Cell cluster_drug This compound PBP Penicillin-Binding Proteins (PBPs) CW_Synthesis Cell Wall Synthesis PBP->CW_Synthesis Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CW_Synthesis->Lysis Leads to This compound This compound (β-lactam antibiotic) This compound->PBP Binds to This compound->CW_Synthesis Inhibits

Caption: Mechanism of action of this compound.

cluster_enrollment Enrollment & Allocation cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis Start 1,570 Cows from 4 Dairy Herds Blocking Blocking by Herd, Parity, Mastitis History, SCC Start->Blocking Randomization Random Allocation Blocking->Randomization GroupA Treatment Group (New Formulation) Randomization->GroupA GroupB Control Group (Reference Formulation) Randomization->GroupB DryingOff Drying Off: - Pre-treatment Sampling (High SCC) - Intramammary Infusion GroupA->DryingOff GroupB->DryingOff DryPeriod Dry Period Monitoring DryingOff->DryPeriod PostCalving Post-Calving (2-5 days): - Post-treatment Sampling DryPeriod->PostCalving Bacteriology Bacteriological Culture PostCalving->Bacteriology Stats Statistical Modeling (GLM/GEE) Bacteriology->Stats Results Efficacy Outcomes: - Cure Rate - New IMI Rate - Clinical Mastitis Rate Stats->Results

Caption: Experimental workflow for the comparative efficacy trial.

References

Cefalonium Combination Therapy: A Comparative Guide for Overcoming Resistant Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cefalonium combination therapy with alternative treatments for resistant bacterial infections. It is intended to be an objective resource, presenting experimental data, detailed methodologies, and visualizations to support further research and development in this critical area. While this compound is a first-generation cephalosporin primarily used in veterinary medicine, the principles of combination therapy to combat resistance are broadly applicable. Due to a lack of extensive studies on this compound in combination with other antibiotics against resistant human pathogens, this guide draws parallels from studies on similar first-generation cephalosporins, such as cephalothin and cefazolin, to illustrate the potential of such therapeutic approaches.

Introduction to this compound and Antimicrobial Resistance

This compound is a first-generation cephalosporin antibiotic that, like other β-lactams, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[1] Its primary application is in the treatment of bovine mastitis.[2] However, the rise of antimicrobial resistance, driven by mechanisms such as the production of β-lactamase enzymes and alterations in PBPs, necessitates the exploration of combination therapies to enhance or restore the efficacy of existing antibiotics like this compound.

The primary mechanisms of resistance to cephalosporins include:

  • β-Lactamase Production: Enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. Extended-spectrum β-lactamases (ESBLs) can inactivate a wide range of cephalosporins.

  • Altered Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, rendering them less effective. A notable example is the acquisition of the mecA gene in Methicillin-resistant Staphylococcus aureus (MRSA), which encodes for PBP2a, a PBP with low affinity for most β-lactams.[3][4]

Combination therapy aims to overcome these resistance mechanisms through synergistic or additive effects, for instance, by pairing a β-lactam antibiotic with a β-lactamase inhibitor or another antibiotic that targets a different bacterial process.

Comparative Efficacy of this compound and its Combinations

While data on this compound combination therapy against resistant human pathogens is scarce, studies on other first-generation cephalosporins in combination with aminoglycosides have shown promise against resistant Gram-positive organisms like MRSA. The following tables summarize relevant data, using other first-generation cephalosporins as a proxy to demonstrate the potential of such combinations.

Table 1: In Vitro Synergy of First-Generation Cephalosporins and Aminoglycosides against Staphylococcus aureus
CombinationBacterial Strain(s)MethodKey FindingsReference
Cephalothin + GentamicinMethicillin-Resistant Staphylococcus aureus (MRSA)Not SpecifiedEmergence of resistance to both agents was observed during therapy for endocarditis in a rabbit model, suggesting caution.[5]
Cephalothin/Cefazolin + Gentamicin/TobramycinProvidencia and Proteus species with relative aminoglycoside resistanceMinimal Bactericidal Concentration (MBC)The MBC of the aminoglycoside was reduced by fourfold or more for one-third of the strains in the presence of a sub-inhibitory concentration of the cephalosporin.[6][7]
Cefotaxime + GentamicinMultidrug-Resistant S. aureusFractional Inhibitory Concentration Index (FICI)70% of isolates showed partial synergy.[8]
Cefotaxime + AmpicillinMultidrug-Resistant S. aureusFractional Inhibitory Concentration Index (FICI)30% of isolates showed partial synergy.[8]

Note: The data presented for cefotaxime, a third-generation cephalosporin, is included to provide a broader context of cephalosporin-aminoglycoside synergy.

Signaling Pathways in Resistance and Combination Therapy

Understanding the molecular pathways of resistance is crucial for designing effective combination therapies. Below are diagrams illustrating two key resistance mechanisms.

Mechanism of Action and Resistance via PBP2a in MRSA

PBP2a_Mechanism cluster_cell Staphylococcus aureus (MRSA) This compound This compound PBP Native PBPs (PBP1, 2, 3, 4) PBP2a PBP2a (mecA) Cell_Wall_Synthesis Peptidoglycan Cross-linking Cell_Death Cell Lysis Survival Cell Survival & Proliferation

Induction of β-Lactamase in Gram-Negative Bacteria

Beta_Lactamase_Induction

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to antimicrobial research. Below are standardized methodologies for assessing antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of a this compound combination.

Materials:

  • This compound and the second antimicrobial agent (e.g., an aminoglycoside).

  • Resistant bacterial strain of interest (e.g., MRSA).

  • 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second antibiotic vertically down the plate.

    • The final plate will contain a grid of antibiotic combinations.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation:

    • Incubate the plates at 35°C for 16-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the FIC index using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or indifferent

      • 4: Antagonism

Time-Kill Assay Protocol

Time-kill assays provide a dynamic measure of bactericidal or bacteriostatic activity of an antimicrobial combination over time.

Objective: To assess the rate of bacterial killing by a this compound combination.

Materials:

  • This compound and the second antimicrobial agent.

  • Resistant bacterial strain of interest.

  • Culture tubes with CAMHB.

  • Spectrophotometer.

  • Agar plates for colony counting.

Procedure:

  • Preparation of Cultures:

    • Grow the bacterial strain to the logarithmic phase in CAMHB.

    • Dilute the culture to a starting inoculum of approximately 5 x 10^5 CFU/mL in flasks containing CAMHB with the desired concentrations of the antibiotics (alone and in combination). Include a growth control without antibiotics.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

    • Incubate the plates overnight and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each antibiotic concentration and combination.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The emergence of multidrug-resistant bacteria poses a significant threat to public health. While this compound has historically been used as a monotherapy in veterinary medicine, the principles of antimicrobial synergy suggest its potential in combination therapies against resistant pathogens. The data from analogous first-generation cephalosporins indicates that combinations with aminoglycosides could be a promising avenue for further investigation against resistant staphylococci.

Future research should focus on:

  • Conducting in vitro synergy studies (checkerboard and time-kill assays) of this compound with a broader range of antibiotics against clinically relevant resistant strains such as MRSA, VRE, and ESBL-producing Enterobacteriaceae.

  • Investigating the in vivo efficacy of promising this compound combinations in animal models of infection.

  • Elucidating the molecular mechanisms underlying any observed synergy to inform the rational design of new combination therapies.

By systematically evaluating this compound in combination with other antimicrobial agents, the research community can potentially repurpose this established antibiotic to address the pressing challenge of antimicrobial resistance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.